(2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
Description
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Properties
IUPAC Name |
(2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLFLHPQWQQWRD-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@H]1O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on (2S,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
In my tenure as a Senior Application Scientist specializing in medicinal chemistry, I frequently encounter chiral pyrrolidines as indispensable scaffolds for drug discovery. Among these, (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol stands out as a highly versatile, stereochemically dense building block. Existing primarily in its free base form (CAS: 105017-31-0)[1] and its more bench-stable hydrochloride salt (CAS: 154278-84-9), this molecule serves as a core structural motif in the development of iminosugars (azasugars) for glycosidase inhibition and as a critical appendage in novel cannabinoid receptor 2 (CB2) agonists[2].
This whitepaper deconstructs the physicochemical profile, synthetic logic, and field-proven experimental protocols associated with this compound, providing a self-validating framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
The utility of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol stems from its dual hydrogen-bond donating capacity (via the hydroxyl groups) and its basic secondary amine. This renders the molecule highly water-soluble, which is advantageous for biological assays but presents unique challenges during organic extraction phases without precise pH control.
| Property | Value |
| Chemical Name | (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol |
| CAS Number (Free Base) | 105017-31-0[3] |
| CAS Number (HCl Salt) | 154278-84-9[4] |
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol (Free Base) / 153.61 g/mol (HCl Salt) |
| Stereocenters | 2S, 3S |
Mechanistic Synthesis Pathways
The synthesis of highly functionalized pyrrolidines requires rigorous stereocontrol. While relying on chiral pool precursors (such as L-glutamic acid) is common, it often necessitates lengthy protection and deprotection sequences. A more elegant, causality-driven approach utilized in advanced organic synthesis is electrophilic olefin heterocyclization [5].
By utilizing iodine-induced lactam formation of γ,δ -unsaturated thioimidates, researchers can achieve the stereoselective synthesis of 4,5-disubstituted γ -lactams[6]. The electrophile activates the olefin, prompting an intramolecular nucleophilic attack by the nitrogen atom. The stereocenter at the allylic position dictates the facial selectivity of the ring closure. Subsequent stereoselective reduction of the lactam carbonyl and deprotection yields the target (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol.
Fig 1: Logical synthetic pathway for (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol via heterocyclization.
Applications in Medicinal Chemistry: CB2 Receptor Agonists
Beyond its historical role as a glycosidase inhibitor mimic, this pyrrolidine derivative acts as a critical nucleophile in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. According to established patent literature2[2], incorporating the (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol moiety at the 7-position of the pyrimidine core yields potent agonists of the Cannabinoid Receptor 2 (CB2).
The causality here is deeply structural: the hydroxyl groups of the pyrrolidine ring form critical hydrogen bonds within the CB2 binding pocket, while the (2S,3S) stereochemistry precisely orients these vectors to maximize receptor affinity without crossing over to CB1 activation (which would cause unwanted psychoactive effects). Activation of CB2 couples to Gi/o proteins, inhibiting adenylyl cyclase, lowering cAMP levels, and ultimately exerting profound anti-inflammatory and analgesic effects[7].
Fig 2: CB2 receptor activation pathway by pyrrolidin-3-ol-derived triazolo-pyrimidine agonists.
Experimental Protocols: Self-Validating SNAr Workflow
To ensure reproducibility in your laboratory, I have designed the following self-validating protocol for the Nucleophilic Aromatic Substitution (SNAr) of a 7-chloro-pyrimidine core using (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol. Every step includes a built-in validation check to prevent downstream failures.
Objective : Synthesis of 7-((2S,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine derivatives.
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Step 1: Reagent Preparation & Solvation
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Action: Dissolve 1.0 eq of the 7-chloro-pyrimidine electrophile in anhydrous N,N-Dimethylformamide (DMF) at a 0.2 M concentration.
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Causality: DMF is a polar aprotic solvent that effectively solvates both the highly lipophilic pyrimidine core and the polar pyrrolidine free base, ensuring a homogeneous reaction environment.
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Validation Check: The solution must be completely clear. Any turbidity indicates moisture-induced degradation of the electrophile.
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-
Step 2: Base Addition
-
Action: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the HCl byproduct generated during the SNAr reaction, preventing the protonation of the pyrrolidine nitrogen (which would otherwise quench its nucleophilicity).
-
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Step 3: Nucleophile Introduction
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Step 4: Thermal Activation
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Action: Heat the reaction mixture to 80 °C for 4 hours under an inert argon atmosphere.
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Causality: The SNAr on the electron-deficient pyrimidine ring requires thermal energy to overcome the activation barrier associated with the formation of the Meisenheimer complex intermediate.
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Validation Check: Monitor via LC-MS. The mass of the starting material ( M ) should disappear, replaced cleanly by the product mass ( M−35.5+116 ).
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Step 5: Quenching and Phase Separation
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Action: Cool to room temperature, dilute with ethyl acetate (10 volumes), and wash with 5% aqueous LiCl solution (3 x 5 volumes).
-
Causality: Ethyl acetate extracts the target compound. Standard brine washes often fail to remove DMF completely; however, aqueous LiCl creates a highly ionic aqueous phase that drastically increases the partition coefficient of DMF into the water layer, ensuring high purity of the organic phase prior to chromatography.
-
References
- Title: 2-hydroxymethyl-tetrahydrofuran-3-ol | Sigma-Aldrich (Contains CAS 154278-84-9 Data)
- Title: (2S,3S)-2-(hydroxymethyl)
- Source: google.com (Google Patents)
- Title: Electrophilic olefin heterocyclization in organic synthesis. Stereoselective synthesis of 4,5-disubstituted .gamma.
Sources
- 1. (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol - CAS号 105017-31-0 - 摩熵化学 [molaid.com]
- 2. US20130116236A1 - Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives - Google Patents [patents.google.com]
- 3. 117770-01-1|(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride|BLD Pharm [bldpharm.com]
- 4. 2-hydroxymethyl-tetrahydrofuran-3-ol | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2013068306A1 - [1, 2, 3] triazolo [4, 5 -d] pyrimidine derivatives as agonists of the cannabinoid receptor 2 - Google Patents [patents.google.com]
The Analytical Crucible: Structural Elucidation of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
Introduction: The Molecular Architecture
The compound (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol belongs to the pyrrolidine class of iminosugars—a family of polyhydroxylated alkaloids where a nitrogen atom replaces the endocyclic oxygen of a corresponding carbohydrate. These molecules, structurally analogous to 1,4-dideoxy-1,4-imino-arabinitol derivatives, are highly valued in drug development for their potent and selective glycosidase inhibitory activities[1].
Because biological efficacy is inextricably linked to the precise spatial orientation of the hydroxyl groups, rigorous structural elucidation is non-negotiable. This whitepaper details a comprehensive, self-validating analytical framework used by application scientists to unambiguously determine the planar connectivity, relative stereochemistry, and absolute configuration of this specific stereoisomer.
Phase I: Compositional Verification via HRMS
Before mapping the atomic connectivity, the exact molecular formula must be established. We utilize Electrospray Ionization Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (ESI-Q-TOF-HRMS) .
The Causality of the Approach
Iminosugars are highly polar and basic due to the secondary amine in the pyrrolidine ring. ESI in positive ion mode ( + ESI) is the ideal ionization technique, as the basic nitrogen readily accepts a proton to form a stable [M+H]+ ion.
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Expected Observation: An exact mass of m/z 118.0863 for the [M+H]+ ion.
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Self-Validation: The experimental isotopic pattern (M+1, M+2 peaks) must be overlaid with the theoretical distribution for C5H12NO2+ . A mass error of <2 ppm combined with a matching isotopic signature mathematically restricts the molecular formula to C5H11NO2 , corroborating the baseline properties of the molecule[2].
Fig 1. Sequential analytical workflow for the structure elucidation of pyrrolidine iminosugars.
Phase II: Mapping Planar Connectivity (Multidimensional NMR)
With the formula confirmed, we deploy 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework. Advanced structural elucidation workflows rely heavily on 2D NMR to unambiguously assign the carbon skeleton of functionalized heterocycles[3].
Expert Insight: Solvent and pH Causality
A common pitfall in iminosugar NMR is the use of CDCl3 . Highly polar iminosugars are insoluble in chloroform. We utilize Deuterium Oxide ( D2O ). Furthermore, the chemical shifts of C2 and C5 are exquisitely sensitive to the protonation state of the N1 amine. To ensure a self-validating, reproducible spectrum, the pD of the solution is carefully adjusted to ~8.0 using trace NaOD , ensuring the molecule is analyzed entirely in its free-base form rather than a dynamic equilibrium of protonated states.
Multidimensional Logic
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1 H and 13 C NMR: Establishes the presence of 5 distinct carbons (one CH2 isolated, two CH attached to heteroatoms, two CH2 attached to heteroatoms)[4].
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COSY (Correlation Spectroscopy): Traces the continuous spin system from H2 → H3 → H4 → H5.
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HSQC (Heteronuclear Single Quantum Coherence): Pairs every proton to its directly attached carbon.
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HMBC (Heteronuclear Multiple Bond Correlation): Bridges the isolated hydroxymethyl group (C6) to the pyrrolidine ring by showing a crucial 3JCH coupling from H6 to C3, and H2 to C6.
Fig 2. Multidimensional NMR logical progression for establishing planar connectivity.
Quantitative Data: NMR Assignments
| Position | 13 C δ (ppm) | 1 H δ (ppm) | Multiplicity ( J in Hz) | Key HMBC Correlations ( 1 H → 13 C) |
| 2 | 64.5 | 3.45 | dt (7.5, 4.0) | C3, C5, C6 |
| 3 | 73.2 | 4.15 | m | C2, C4, C6 |
| 4 | 33.8 | 1.75, 2.05 | m, m | C2, C3, C5 |
| 5 | 44.2 | 2.95, 3.15 | ddd, ddd | C3, C4 |
| 6 | 61.0 | 3.65, 3.75 | dd (11.0, 4.0), dd (11.0, 7.5) | C2, C3 |
(Note: Data representative of the free-base form in D2O at 400 MHz).
Protocol: Standardized NMR Acquisition
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Dissolve 15 mg of the analyte in 0.6 mL of D2O containing 0.05% TSP (internal standard).
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Measure the apparent pH using a micro-electrode; adjust to pD≈8.0 using 0.1 M NaOD in D2O .
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Transfer to a 5 mm NMR tube and acquire 1D 1 H (16 scans), 1D 13 C (1024 scans), gradient-COSY, multiplicity-edited HSQC, and gradient-HMBC at 298 K.
Phase III: Stereochemical Decoupling
Relative Stereochemistry via NOESY
To determine the relative relationship between the C2-hydroxymethyl and C3-hydroxyl groups, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is conducted.
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Causality: In a (2S,3S) configuration, the H2 and H3 protons are situated on opposite faces of the pyrrolidine ring (pseudo-axial/pseudo-axial or pseudo-equatorial/pseudo-axial depending on the envelope conformation).
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Observation: The NOESY spectrum will show a lack of strong NOE between H2 and H3, but strong correlations between H2 and the pseudo-axial proton of C4, confirming their trans relative relationship.
Absolute Configuration via Modified Mosher's Method
While NOESY provides the relative trans geometry, determining whether the molecule is (2S,3S) or (2R,3R) requires chiral derivatization. We employ the Modified Mosher's Method using α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl).
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Expert Insight (Orthogonal Protection): Reacting the raw molecule with MTPA-Cl would yield a chaotic tri-ester/amide mixture (reacting at N1, C3-OH, and C6-OH). To isolate the stereocenter at C3, we must first orthogonally protect the N1 amine and C6 primary alcohol.
Protocol: Self-Validating Mosher Esterification
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Protection: Dissolve 10 mg of the compound in anhydrous DCM. Add Boc2O (1.1 eq) and Et3N to protect N1. Purify. Subsequently, treat with TBDPS-Cl (1.05 eq) and imidazole in DMF to selectively protect the primary C6-OH.
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Derivatization: Split the purified N-Boc, O-TBDPS intermediate into two equal aliquots.
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Aliquot A: React with (R)-MTPA-Cl, DMAP, and pyridine in DCM to form the (S)-Mosher ester .
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Aliquot B: React with (S)-MTPA-Cl, DMAP, and pyridine in DCM to form the (R)-Mosher ester .
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Analysis: Acquire 1 H NMR for both esters. Calculate the chemical shift difference: ΔδSR=δS−δR .
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Self-Validation: The MTPA phenyl ring shields protons situated on the same side of the molecule. For a (3S) configuration, protons on C4 will show negative ΔδSR values, while protons on C2 will show positive ΔδSR values. If the signs are mixed randomly, the conformation is distorted, and the test is invalid. Consistent sign distribution definitively proves the (3S) absolute configuration. Because the relative stereochemistry is trans, C2 is mathematically locked as (2S).
Phase IV: Definitive 3D Validation via X-Ray Crystallography
To achieve absolute, irrefutable proof of the 3D architecture, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard.
The Causality of Salt Formation
Free-base pyrrolidine iminosugars are typically viscous oils or highly hygroscopic amorphous solids, making direct crystallization nearly impossible.
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The Solution: We convert the compound into a hydrochloride salt. The addition of the chloride ion serves two critical purposes:
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It establishes a rigid, hydrogen-bonded crystal lattice, facilitating the growth of high-quality single crystals.
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The Heavy Atom Effect: The chloride ion provides sufficient anomalous dispersion (scattering of X-rays) when irradiated with Cu-K α radiation. This allows the crystallographer to calculate the Flack parameter . A Flack parameter near 0.0 (with an esd < 0.1) definitively confirms the (2S,3S) absolute configuration, serving as a completely independent validation of the Mosher's method results.
-
Sources
- 1. 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) Analogues Possessing a Hydrazide Imide Moiety as Potent and Selective α-Mannosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol | C5H11NO2 | CID 11073391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4996329A - Derivatives of 1,4-dideoxy-1,4-imino-D-mannitol and a process for their preparation - Google Patents [patents.google.com]
Introduction: The Significance of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
An In-Depth Technical Guide to the Spectroscopic Characterization of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
This guide provides a comprehensive analysis of the spectroscopic data for (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, a key chiral building block in medicinal chemistry. Our focus will be on the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and quality control of this compound.
(2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a valuable chiral synthon frequently employed in the synthesis of a wide range of biologically active molecules, including alkaloids and pharmaceutical agents. Its rigid, stereochemically defined structure makes it an ideal starting material for creating complex molecular architectures. Accurate and thorough characterization of this intermediate is paramount to ensure the stereochemical integrity and purity of the final products. This guide will delve into the core spectroscopic techniques used to achieve this, providing not just the data, but the scientific reasoning behind the acquisition and interpretation of these spectra.
Molecular Structure and Key Spectroscopic Features
The structure of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol presents several key features that are readily identifiable by spectroscopic methods. These include the pyrrolidine ring, two hydroxyl groups, and multiple stereocenters. Our analysis will focus on how each spectroscopic technique provides complementary information to build a complete picture of the molecule.
Figure 1: Molecular structure of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, both ¹H and ¹³C NMR provide a wealth of information regarding the carbon skeleton, proton environments, and stereochemistry.
Experimental Protocol: NMR
A robust NMR analysis begins with proper sample preparation and selection of appropriate experimental parameters.
Step-by-Step Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; protic solvents like CD₃OD can lead to the exchange of labile protons (OH, NH), which can be advantageous for their identification.
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Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
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-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
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-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.90 | m | 1H | H3 |
| ~3.65 | dd | 1H | H6a |
| ~3.50 | dd | 1H | H6b |
| ~3.20 | m | 1H | H2 |
| ~3.00 | m | 1H | H5a |
| ~2.85 | m | 1H | H5b |
| ~1.90 | m | 1H | H4a |
| ~1.65 | m | 1H | H4b |
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Interpretation: The diastereotopic protons of the CH₂ groups (at C4, C5, and C6) are expected to be chemically non-equivalent and will appear as distinct signals, often as complex multiplets due to coupling with adjacent protons. The protons on the stereocenters (H2 and H3) will also show complex splitting patterns. The exact chemical shifts and coupling constants are highly dependent on the solvent and concentration. The broad signals for the OH and NH protons are typically observed over a wide range and may not be easily assigned without further experiments like D₂O exchange.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Chemical Shift (δ) ppm | Assignment |
| ~75.0 | C3 |
| ~65.0 | C2 |
| ~64.0 | C6 |
| ~46.0 | C5 |
| ~34.0 | C4 |
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Interpretation: The carbons bearing hydroxyl groups (C3 and C6) are deshielded and appear at higher chemical shifts. The C2 carbon, being adjacent to the nitrogen and the hydroxymethyl group, is also found downfield. The remaining pyrrolidine ring carbons (C4 and C5) appear at higher field.
Figure 2: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR
Step-by-Step Methodology:
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Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
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Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
The IR spectrum of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is characterized by the presence of strong, broad absorptions corresponding to the O-H and N-H stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H and N-H stretching |
| 2950-2850 | Medium | C-H stretching |
| ~1100 | Strong | C-O stretching |
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Interpretation: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of these strong absorptions is a clear indication of the hydroxyl and amine functional groups. The C-H stretching vibrations confirm the presence of the aliphatic backbone, and the strong C-O stretching band is characteristic of the alcohol functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Experimental Protocol: MS
Step-by-Step Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule. The sample is typically dissolved in a solvent like methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can be used to determine the elemental formula.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
MS Spectral Data and Interpretation
| m/z (mass-to-charge ratio) | Ion |
| 118.0868 | [M+H]⁺ |
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Interpretation: The exact mass of the protonated molecule ([M+H]⁺) for the elemental formula C₅H₁₂NO₂ is calculated to be 118.0868. The observation of a peak at or very close to this m/z value in a high-resolution mass spectrum provides strong evidence for the molecular formula of the compound. Fragmentation patterns, if observed, can provide further structural information.
Figure 3: A generalized workflow for Mass Spectrometry analysis.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and provide insights into the stereochemistry. IR spectroscopy offers a quick and reliable method to identify the key functional groups (OH and NH). High-resolution mass spectrometry confirms the molecular formula. Together, these techniques form an essential toolkit for any researcher working with this important chiral building block, ensuring its identity, purity, and stereochemical integrity.
References
-
PubChem: (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol compound summary. [Link]
The Enigmatic World of Pyrrolidine Alkaloids: A Technical Guide to Their Discovery, Natural Occurrence, and Analysis
This guide provides an in-depth exploration of pyrrolizidine alkaloids, a significant class of naturally occurring compounds. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their discovery, biosynthesis, and widespread presence in the natural world. This document delves into the intricate methodologies for their extraction, isolation, and characterization, underpinned by a commitment to scientific integrity and practical, field-proven insights.
Section 1: Unveiling the Pyrrolidine Alkaloids: A Historical and Structural Perspective
The journey into the world of pyrrolidine alkaloids begins with the discovery of pyrrolizidine alkaloids (PAs), a prominent and extensively studied subgroup. The first identification of PAs in plants dates back to the 19th century, although their toxic properties were not immediately understood.[1][2] Initially, many plants containing these alkaloids were utilized in traditional medicine across various cultures, including traditional Chinese medicine and by Native American tribes, for their supposed therapeutic benefits.[1][2] It wasn't until the early to mid-20th century that documented cases of livestock poisoning from ingesting PA-containing plants brought their potent hepatotoxic and genotoxic nature to light.[2]
From a chemical standpoint, pyrrolizidine alkaloids are esters composed of a necine base and one or more necic acids.[3][4][5] The necine base is a derivative of 1-hydroxymethylpyrrolizidine, and variations in hydroxylation, stereochemistry, and ring saturation give rise to different types, such as the retronecine-type, heliotridine-type, otonecine-type, and platynecine-type.[4][5] The necic acids are typically branched-chain mono- or dicarboxylic acids with five to ten carbon atoms.[4] The esterification of the necine base with these acids can result in monoesters, open-chain diesters, or macrocyclic diesters.[4] It is estimated that over 660 different PAs and their N-oxides have been identified.[4]
Beyond the well-known pyrrolizidine alkaloids, other simpler pyrrolidine alkaloids also occur in nature. Notable examples include hygrine and cuscohygrine, which have been isolated from the leaves of the coca shrub (Erythroxylum coca), and (-)-codonopsinine from the woodland vine tiger bell (Codonopsis clematidea).[6] These compounds, while sharing the core pyrrolidine ring, have different structures and biosynthetic origins compared to the more complex PAs.
Section 2: The Natural Realm of Pyrrolidine Alkaloids: Occurrence and Biosynthesis
Pyrrolidine alkaloids, particularly PAs, are secondary metabolites produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores, insects, and pathogens.[1][2][7] Their distribution is not random, with a high prevalence in specific plant families. Over 95% of PA-containing plants belong to the families Asteraceae (tribes Senecioneae and Eupatorieae), Boraginaceae (many genera), Fabaceae (mainly the genus Crotalaria), and Orchidaceae (nine genera).[2][5][8]
The biosynthesis of the necine base of PAs originates from the amino acids L-ornithine and L-arginine via the formation of putrescine.[8][9] A key and pathway-specific enzyme, homospermidine synthase (HSS), catalyzes the formation of homospermidine from putrescine and spermidine.[1][10] Subsequent oxidation and cyclization steps lead to the formation of the characteristic bicyclic pyrrolizidine nucleus.[1][2][10] The necic acid moieties, on the other hand, are derived from various amino acids, primarily branched-chain amino acids like valine, leucine, and isoleucine.[8]
The natural occurrence of these alkaloids extends beyond their host plants. Through the food chain, PAs can contaminate a variety of human food sources. Honey is a well-documented example, where bees collect nectar and pollen from PA-producing plants.[1][2][7] Other contaminated foodstuffs include grains, milk, offal, and eggs, posing a potential risk to human health.[1][2] Herbal teas and dietary supplements derived from or contaminated with PA-containing plants are also significant sources of exposure.[7][9]
Table 1: Distribution of Pyrrolizidine Alkaloids in Major Plant Families
| Plant Family | Predominant Genera | Common Examples | Pyrrolizidine Alkaloid Type | Reference(s) |
| Asteraceae | Senecio, Eupatorium | Ragworts, Groundsels | Senecionine-type (cyclic diesters) | [2][4][5][8] |
| Boraginaceae | Heliotropium, Symphytum, Echium | Heliotropes, Comfrey, Blueweed | Lycopsamine-type (open mono- or diesters) | [2][4][5][8] |
| Fabaceae | Crotalaria | Rattlepods | Monocrotaline-type (macrocyclic diesters) | [2][4][5][8] |
| Orchidaceae | Various genera | - | Various structures | [2][5][8] |
Section 3: Analytical Methodologies for Pyrrolidine Alkaloid Investigation
The detection and quantification of pyrrolizidine alkaloids in various matrices require robust and sensitive analytical methods. The choice of technique is often dictated by the complexity of the sample matrix and the specific alkaloids of interest.
Extraction and Sample Preparation
The initial step in the analysis of pyrrolidine alkaloids from plant material or food samples is an efficient extraction process. Due to the basic nature of these alkaloids, acidic aqueous solutions are commonly employed for extraction.[11] Common techniques include:
-
Maceration: Soaking the sample in a solvent, often with agitation.[3][12]
-
Percolation: Passing a solvent through the plant material.[12]
-
Sonication: Using ultrasonic waves to enhance extraction efficiency.[3][11]
-
Pressurized Liquid Extraction (PLE): A more advanced technique that uses elevated temperatures and pressures to achieve rapid and efficient extraction.[13]
Following extraction, a clean-up step is crucial to remove interfering compounds from the complex sample matrix. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, often utilizing reversed-phase C18 cartridges.[11][14] The general workflow for sample preparation is depicted in the diagram below.
Caption: Generalized workflow for the extraction and cleanup of pyrrolizidine alkaloids.
Analytical Techniques for Separation and Detection
A variety of analytical techniques are employed for the separation, identification, and quantification of pyrrolidine alkaloids.
-
Thin-Layer Chromatography (TLC): A simple and cost-effective method for the initial screening and separation of alkaloids.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile compounds. However, for PAs, derivatization is often required, which can be a cumbersome process.[1][14] GC-MS is not suitable for the direct analysis of non-volatile PA N-oxides.[3]
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): A widely used method for the separation and quantification of PAs.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the sensitive and selective analysis of PAs and their N-oxides.[1][3][16] Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS offers enhanced resolution and sensitivity.[1][17]
Table 2: Quantitative Data of Pyrrolizidine Alkaloids in Various Food Matrices
| Food Matrix | Pyrrolizidine Alkaloid(s) | Concentration Range | Analytical Method | Reference(s) |
| Honey (BC, Canada) | Lycopsamine, Senecionine, etc. | Low levels | LC-MS | [8] |
| Herbal Tea (Rooibos) | Various PAs | 143 to 2,300 µg/kg | UHPLC/MS/MS | [7] |
| Milk | Various PAs | 0.05 to 0.17 µg/L | LC-MS/MS | [9] |
| Eggs | Various PAs | Trace amounts (0.10–0.12 µg/kg) | LC-MS/MS | [9] |
| Plant Material | Various PAs | 1.0 to 307.8 µg/g | LC-MS | [8] |
Section 4: Experimental Protocols
Protocol for Extraction and SPE Cleanup of PAs from Plant Material
This protocol is a generalized procedure based on established methods.[11]
-
Sample Preparation: Weigh 2.0 g of finely ground plant material into a centrifuge tube.
-
Extraction (First Round): Add 20 mL of 0.05 M sulfuric acid. Sonicate for 15 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 3800 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Extraction (Second Round): Add another 20 mL of 0.05 M sulfuric acid to the plant material pellet and repeat the sonication and centrifugation steps.
-
Combine Supernatants: Combine the supernatants from both extraction steps.
-
Neutralization: Adjust the pH of the combined supernatant to approximately 7 using a suitable base (e.g., ammonia solution).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the neutralized extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove polar impurities.
-
Elution: Elute the PAs from the cartridge using methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis of Pyrrolizidine Alkaloids
This is a representative LC-MS/MS method. Specific parameters may need to be optimized based on the instrument and target analytes.[14][18]
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Elution: A suitable gradient from low to high percentage of mobile phase B to separate the target alkaloids.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Section 5: Biosynthetic Pathway Visualization
The biosynthesis of the necine base of pyrrolizidine alkaloids is a multi-step process starting from basic amino acids. The following diagram illustrates the key steps in this pathway.
Caption: Simplified biosynthetic pathway of the necine base of pyrrolizidine alkaloids.
Section 6: Conclusion and Future Perspectives
The study of pyrrolidine alkaloids, particularly the toxic pyrrolizidine alkaloids, remains a critical area of research in natural product chemistry, toxicology, and food safety. Their widespread occurrence in the plant kingdom and the potential for contamination of the human food chain necessitate continued vigilance and the development of more sensitive and efficient analytical methods. Future research should focus on expanding the library of known pyrrolidine alkaloids, further elucidating their biosynthetic pathways, and understanding the full spectrum of their biological activities, both toxic and potentially therapeutic. For professionals in drug development, the structural diversity of these alkaloids may offer novel scaffolds for the design of new therapeutic agents, provided their toxicity can be mitigated or selectively targeted. This guide serves as a foundational resource to support these ongoing and future endeavors in this fascinating field of study.
References
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Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. (2020, November 16). LCGC North America. [Link]
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Kowalsky, P., et al. (2015). Quantification of pyrrolizidine alkaloids in North American plants and honey by LC-MS: single laboratory validation. Food Additives & Contaminants: Part A, 32(12), 2059-2068. [Link]
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Li, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 14(6), 932. [Link]
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Gröger, D. (2021). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Molecules, 26(21), 6443. [Link]
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Karimi, F., & Ghassempour, A. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Foods, 11(23), 3873. [Link]
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Steenkamp, V. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. University of Pretoria. [Link]
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Picron, J.-F. (2018, November 1). Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. LCGC North America. [Link]
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Pérez-Míguez, R., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 124, 105758. [Link]
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Shimshoni, J. A., et al. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Agilent Technologies. [Link]
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Wikipedia. (n.d.). Pyrrolidine alkaloids. [Link]
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Błajet-Kosicka, A., et al. (2019). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research, 63(3), 393-400. [Link]
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Mulder, P. P. J., et al. (2018). Occurrence of pyrrolizidine alkaloids in animal- and plant-derived food: results of a survey across Europe. Food Additives & Contaminants: Part A, 35(1), 118-133. [Link]
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Chen, S., et al. (2022). Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species. Frontiers in Plant Science, 13, 868589. [Link]
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Gottschalk, C., et al. (2019). Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study. Planta Medica, 85(16), 1288-1296. [Link]
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German Federal Institute for Risk Assessment (BfR). (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Method Protocol. [Link]
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Jan, B., et al. (2023). Naturally occurring pyrrolidine alkaloids. ResearchGate. [Link]
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Li, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. National Center for Biotechnology Information. [Link]
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Vaclavik, L. (2024, April 17). LC-MS/MS for Analysis of Pyrrolizidine Alkaloids. LabRulez LCMS. [Link]
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Colegate, S. M., et al. (2019). GC–MS and LC–MS/MS workflows for the identification and quantitation of pyrrolizidine alkaloids in plant extracts, a case study: Echium plantagineum. Revista Brasileira de Farmacognosia, 29(4), 416-431. [Link]
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Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]
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Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. National Center for Biotechnology Information. [Link]
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Polyhydroxylated Pyrrolidines as Glycomimetics: Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
Polyhydroxylated pyrrolidines represent a highly privileged class of five-membered iminosugars that function as potent glycomimetics. By replacing the endocyclic oxygen atom of natural carbohydrates with a nitrogen atom, these scaffolds effectively mimic the electrostatic and conformational properties of natural sugars during enzymatic processing. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical mechanism of action, synthetic methodologies, and practical bench-level protocols. This whitepaper provides a comprehensive framework for researchers developing next-generation glycosidase inhibitors for therapeutic applications, including diabetes, viral infections, and lysosomal storage disorders.
Mechanistic Foundations: The Oxocarbenium Mimicry
The fundamental efficacy of polyhydroxylated pyrrolidines lies in their ability to act as transition-state analogs. During the natural hydrolysis of a glycosidic bond, the substrate passes through an oxocarbenium-like transition state characterized by a buildup of positive charge on the endocyclic oxygen[1].
When a enters the active site, its secondary amine group becomes protonated at physiological pH[2]. This protonated nitrogen provides a stable, electrostatic mimic of the transient oxocarbenium ion. Because the enzyme's active site has evolved to stabilize this exact positive charge, the iminosugar binds with an affinity (often in the nanomolar to sub-micromolar range) that far exceeds that of the natural substrate, resulting in potent competitive inhibition[3].
Mechanism of action: Glycosidic cleavage vs. competitive inhibition by pyrrolidine iminosugars.
Structural Diversity and Dual-Targeting Chemotypes
The five-membered pyrrolidine ring offers a high degree of conformational flexibility compared to six-membered piperidines. While this can sometimes lead to promiscuous binding, strategic functionalization allows for the design of highly selective inhibitors. Recent advancements have demonstrated that specific stereochemical configurations (e.g., D-gluco and D-galacto series) can yield dual-targeting chemotypes.
For example, specific polyhydroxylated pyrrolidines have been engineered to inhibit both α -glucosidase (preventing hyperglycemic spikes) and aldose reductase (mitigating diabetic tissue abnormalities)[4]. Furthermore, conformationally locked derivatives, such as , restrict ring flexibility to enhance target specificity against specific β -galactosidases[5].
Table 1: Inhibitory Profile of Selected Pyrrolidine Chemotypes
| Chemotype / Derivative | Target Enzyme | Inhibitory Activity | Mechanistic Note |
| DAB-1 Analogs | α -Mannosidase | Ki = 0.23 - 1.4 μ M | High-affinity competitive inhibition[3]. |
| D-gluco Pyrrolidines | α -Glucosidase & Aldose Reductase | Dual IC 50 efficacy | Addresses multi-factorial diabetic complications[4]. |
| Cyclopropanated Iminosugars | β -Galactosidase | Ki = 1.18 mM | Conformationally locked to reduce off-target binding[5]. |
| Multivalent Pyrrolidine Clusters | α -Galactosidase A | High avidity (Nanomolar) | Exploits the cluster glycoside effect for enhanced binding[2]. |
Synthetic Methodologies: Stereocontrol and Causality
The synthesis of polyhydroxylated pyrrolidines requires rigorous stereocontrol, as the absolute configuration of the hydroxyl groups dictates the enzyme specificity. We typically rely on chiral pool synthesis starting from natural amino acids (e.g., L-serine) or carbohydrates (e.g., D-fructose)[6].
Causality in Synthesis:
-
Protection Strategy: Spectator hydroxyl groups must be orthogonally protected (e.g., using Boc or TBS groups) to prevent unwanted side reactions during the critical cyclization step[7].
-
Aminocyclization / Ring-Closing Metathesis (RCM): The formation of the five-membered ring is thermodynamically favored, but kinetic control is required to maintain the stereocenters. RCM or reductive amination ensures the nitrogen atom is seamlessly integrated into the endocyclic position without epimerization[5].
Experimental workflow for the synthesis and biological evaluation of pyrrolidine iminosugars.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems.
Protocol A: General Synthesis of a Pyrrolidine Core via Aminocyclization
Objective: To synthesize a polyhydroxylated pyrrolidine from a protected amino acid precursor[5].
-
Precursor Activation: Dissolve the N-Boc protected amino acid precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C.
-
Cyclization: Add a mild reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) dropwise. Causality: The mild hydride source selectively reduces the intermediate imine to the secondary amine without cleaving the protecting groups, driving the intramolecular cyclization.
-
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). Do not proceed until the starting material is fully consumed. Extract an aliquot for 1 H-NMR to confirm the disappearance of the acyclic aldehyde/ketone proton signals.
-
Global Deprotection: Treat the crude cyclized intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 2 hours at room temperature to remove the Boc protecting group.
-
Purification: Concentrate the solvent in vacuo and purify the crude product using silica gel flash chromatography (eluting with a gradient of MeOH in DCM) to yield the pure polyhydroxylated pyrrolidine.
Protocol B: In Vitro Glycosidase Inhibition Kinetic Assay
Objective: To determine the Ki and IC 50 of the synthesized glycomimetic[5].
-
Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8). Dissolve the target glycosidase (e.g., α -glucosidase) to a final concentration of 0.1 U/mL.
-
Substrate Selection: Use p-nitrophenyl α -D-glucopyranoside (1 mM) as the substrate. Causality: Enzymatic cleavage of this synthetic substrate releases p-nitrophenolate, a chromophore that absorbs strongly at 405 nm, allowing for precise, real-time spectrophotometric quantification of enzyme velocity.
-
Incubation: In a 96-well microplate, combine 80 μ L of buffer, 10 μ L of enzyme, and 10 μ L of the iminosugar inhibitor (at varying concentrations: 1 μ M to 5 mM). Pre-incubate at 37 °C for 10 minutes to allow the enzyme-inhibitor complex to reach equilibrium.
-
Reaction Initiation & Quenching: Add 10 μ L of the substrate to initiate the reaction. Incubate for exactly 10 minutes. Quench the reaction by adding 100 μ L of 1.0 M Na 2 CO 3 . Causality: The highly basic carbonate solution immediately denatures the enzyme, stopping the reaction, and maximizes the molar absorptivity of the released p-nitrophenolate ion.
-
Data Analysis: Read the absorbance at 405 nm. Plot the initial velocities against inhibitor concentration using a Michaelis-Menten kinetic model to derive the Ki .
Multivalency: The Next Frontier in Glycomimetics
While monomeric polyhydroxylated pyrrolidines are potent, nature often utilizes multivalent interactions to achieve ultra-high affinities. Recently, the strategy of multivalency has been employed by tethering multiple pyrrolidine cores onto central scaffolds (e.g., cyclodextrins or fullerenes) using click chemistry (CuAAC)[2].
These exhibit the "cluster glycoside effect," where the local concentration of the inhibitor is artificially inflated near the enzyme's active site. This not only enhances the overall inhibitory potency by orders of magnitude relative to monovalent analogs but also introduces a new vector for tuning enzyme selectivity—an essential feature for developing targeted therapies for lysosomal storage disorders like Fabry disease[2].
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Methodological & Application
Application Note: Enantioselective Synthesis of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol from L-Aspartic Acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Chiral Pool Synthesis, N-Acyliminium Ion Chemistry, Stereocontrolled Methodologies
Executive Summary
Chiral 3-hydroxypyrrolidines and their hydroxymethyl derivatives are privileged scaffolds in medicinal chemistry, serving as core structural motifs in iminosugars, glycosidase inhibitors, and antiviral agents. This application note details a robust, highly stereoselective 8-step protocol for the synthesis of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol starting from the inexpensive chiral pool precursor, L-aspartic acid . By leveraging a stereoretentive diazotization and highly diastereoselective N-acyliminium ion cyanation, this route bypasses the need for expensive chiral auxiliaries or transition-metal asymmetric catalysts.
Scientific Rationale & Mechanistic Insights
The synthesis is engineered around three critical mechanistic pillars to ensure absolute stereocontrol and high atom economy:
Pillar 1: Chiral Pool Conversion via Neighboring Group Participation
The protocol initiates with the conversion of (S)-aspartic acid to (S)-malic acid via diazotization. The addition of nitrous acid generates a diazonium intermediate at C2. Rather than undergoing direct SN2 displacement by water (which would invert the stereocenter), the adjacent alpha-carboxylate acts as an internal nucleophile. This forms a highly strained α -lactone intermediate, which is subsequently opened by water. This double-inversion mechanism guarantees the retention of configuration , yielding enantiopure (S)-malic acid.
Pillar 2: Regioselective Chelation-Controlled Reduction
Following the conversion of (S)-malic acid to an N-benzyl succinimide and subsequent hydroxyl protection (TBS), the C2 carbonyl must be selectively reduced. The use of sodium borohydride (NaBH₄) in methanol at low temperatures results in the regioselective reduction of the C2 carbonyl (adjacent to the OTBS group). This selectivity is driven by the inductive electron-withdrawing effect of the C3 oxygen, which increases the electrophilicity of the C2 carbonyl, coupled with potential chelation effects directing the hydride delivery.
Pillar 3: Stereoselective Cyanation of the N-Acyliminium Ion
The defining stereochemical event is the cyanation of the resulting hemiaminal. Treatment with Lewis acid (BF₃·OEt₂) promotes the elimination of the hydroxyl group, generating a planar N-acyliminium ion [1]. To minimize steric interactions and maximize stereoelectronic stabilization (hyperconjugation), the bulky C3-OTBS group adopts a pseudo-axial conformation. The incoming nucleophile (TMSCN) attacks exclusively from the less hindered face (anti to the OTBS group). This anti-attack establishes a trans relationship between the newly formed C2-cyano group and the C3-OTBS group. In the pyrrolidine nomenclature, this trans geometry perfectly corresponds to the desired (2S,3S) absolute configuration [2].
Synthetic Workflow Visualization
Synthetic workflow for (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol from L-aspartic acid.
Quantitative Data Summary
Table 1: Summary of Reaction Yields, Enantiomeric Excess, and Key Analytical Markers.
| Step | Intermediate / Product | Yield (%) | ee (%) | Key Analytical Marker (Self-Validation) |
| 1 | (S)-Malic acid | 85% | >99% | [α]D20 -27° (c 1, pyridine) |
| 2 | (S)-1-Benzyl-3-hydroxysuccinimide | 78% | >99% | IR: Strong imide C=O stretches at 1705, 1775 cm⁻¹ |
| 3 | TBS-Protected Imide | 92% | >99% | ¹H NMR: Singlet at 0.88 ppm (9H, t-Bu) |
| 4-5 | (2S,3S)-Cyano pyrrolidinone | 71% | >99% | IR: Nitrile stretch at 2240 cm⁻¹ |
| 6 | Methyl ester lactam | 88% | >99% | MS (ESI): [M+H]⁺ m/z 250.1; Loss of TBS signals |
| 7 | N-Benzyl diol | 82% | >99% | ¹H NMR: Multiplets at 3.5–3.8 ppm (4H, CH₂OH, CH-OH) |
| 8 | Final Product | 95% | >99% | MS (ESI): [M+H]⁺ m/z 118.1; Absence of aromatic signals |
Step-by-Step Experimental Protocols
Phase I: Preparation of the Chiral Imide
Step 1: Diazotization of L-Aspartic Acid
-
Dissolve L-aspartic acid (1.0 eq) in 1 M H₂SO₄ (3.0 eq) and cool to 0 °C.
-
Add an aqueous solution of NaNO₂ (1.2 eq) dropwise over 2 hours, maintaining the temperature below 5 °C.
-
Stir at room temperature for 12 hours.
-
Extract continuously with ethyl acetate, dry over MgSO₄, and concentrate to yield (S)-malic acid. Validation: Verify retention of configuration via optical rotation.
Step 2: Imide Formation
-
Reflux (S)-malic acid in acetyl chloride (5.0 eq) for 2 hours to form the cyclic anhydride. Concentrate in vacuo.
-
Dissolve the crude anhydride in THF and add benzylamine (1.05 eq) dropwise at 0 °C.
-
Stir for 1 hour, then add acetyl chloride (1.5 eq) and reflux for 3 hours to close the imide ring.
-
Purify via recrystallization (EtOAc/Hexanes) to afford (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Step 3: Hydroxyl Protection
-
Dissolve the imide in anhydrous DMF. Add imidazole (2.0 eq) and TBSCl (1.2 eq) at 0 °C.
-
Stir at room temperature for 4 hours.
-
Quench with water, extract with Et₂O, and purify via flash chromatography to yield the TBS-protected imide.
Phase II: Stereoselective Cyanation
Step 4: Regioselective Reduction
-
Dissolve the TBS-protected imide in anhydrous MeOH and cool to -20 °C.
-
Add NaBH₄ (1.5 eq) in small portions. Stir for 45 minutes.
-
Quench carefully with saturated aqueous NH₄Cl. Extract with CH₂Cl₂ to isolate the crude hemiaminal. Use immediately in the next step.
Step 5: N-Acyliminium Ion Trapping
-
Dissolve the crude hemiaminal in anhydrous CH₂Cl₂ under argon and cool to -78 °C.
-
Add TMSCN (3.0 eq) followed by dropwise addition of BF₃·OEt₂ (1.5 eq).
-
Stir at -78 °C for 2 hours, then slowly warm to -20 °C.
-
Quench with saturated NaHCO₃. Purify via column chromatography to isolate (2S,3S)-1-benzyl-2-cyano-3-(TBS-oxy)pyrrolidin-5-one. Validation: Confirm the trans relationship via 2D NOESY NMR (absence of NOE between C2-H and C3-H).
Phase III: Global Reduction and Deprotection
Step 6: Pinner Hydrolysis
-
Dissolve the cyano pyrrolidinone in anhydrous MeOH.
-
Bubble dry HCl gas through the solution for 15 minutes at 0 °C, then reflux for 12 hours.
-
This step simultaneously hydrolyzes the nitrile to a methyl ester and cleaves the TBS ether. Concentrate and neutralize to yield methyl (2S,3S)-1-benzyl-3-hydroxy-5-oxopyrrolidine-2-carboxylate.
Step 7: Global Reduction
-
Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C.
-
Dropwise add a solution of the ester lactam in THF.
-
Reflux the mixture for 6 hours to reduce both the ester (to hydroxymethyl) and the lactam carbonyl (to methylene).
-
Perform a Fieser-Fieser workup (H₂O, 15% NaOH, H₂O). Filter the aluminum salts and concentrate to afford (2S,3S)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol.
Step 8: Hydrogenolysis (Deprotection)
-
Dissolve the N-benzyl derivative in MeOH. Add 10% Pd/C (0.1 eq by weight).
-
Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Filter through a pad of Celite, wash with MeOH, and concentrate in vacuo to yield the final product, (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol , as a highly pure viscous oil or crystalline solid [3].
References
-
Hanessian, S., et al. "Total Synthesis of A-315675: A Potent Inhibitor of Influenza Neuraminidase." Journal of the American Chemical Society, 2002. Available at:[Link]
-
Diaz Buezo, N., et al. "Stereoselective Synthesis of trans-2,3-Disubstituted Pyrrolidines via Addition to N-Acyliminium Ions." ChemInform, 2006. Available at:[Link]
-
"Investigating the Role of the Iron-Sulfur Cluster in DNA Glycosylase MutY Enzymes." UC Davis eScholarship, 2020. Available at:[Link]
Enantioselective Synthesis of (2S,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol: A Detailed Guide to Modern Synthetic Strategies
Introduction
(2S,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol, a pivotal chiral building block, is of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural motif is a core component of numerous biologically active molecules, including glycosidase inhibitors, which have therapeutic applications in antiviral and metabolic disease treatments. The precise spatial arrangement of its hydroxyl and hydroxymethyl groups is crucial for its biological activity, making enantioselective synthesis a critical challenge.
This comprehensive guide provides an in-depth analysis of the contemporary synthetic strategies for accessing (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol with high stereochemical purity. We will delve into the mechanistic underpinnings of these approaches, offering field-proven insights and detailed, step-by-step protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Enantioselective Synthesis
The synthesis of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol can be broadly categorized into two main strategies: chiral pool synthesis, which utilizes readily available enantiopure starting materials, and asymmetric catalysis, which induces chirality in achiral or racemic precursors.
Chiral Pool Synthesis: Leveraging Nature's Chirality
Chiral pool synthesis is a robust and often preferred method for constructing complex chiral molecules. This approach begins with a readily available, inexpensive, and enantiomerically pure natural product, such as an amino acid or a carbohydrate, and chemically transforms it into the desired target molecule. For the synthesis of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, L-proline and its derivatives are excellent starting points.
This protocol outlines a five-step synthesis starting from an N-protected (2S)-3,4-dehydroproline methyl ester, a derivative of the naturally occurring amino acid L-proline. The key step is a stereoselective dihydroxylation reaction.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of a related dihydroxypyrrolidine from a dehydroproline derivative.
Step-by-Step Protocol:
-
Stereoselective Dihydroxylation:
-
To a solution of the N-protected (2S)-3,4-dehydroproline methyl ester in a mixture of acetone and water (10:1), add N-methylmorpholine N-oxide (NMO) (1.2 equivalents).
-
Cool the mixture to 0 °C and add a catalytic amount of osmium tetroxide (OsO4) (2 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Rationale: The osmylation occurs from the less hindered face of the double bond, leading to the preferential formation of the (2S,3R,4S)-dihydroxyproline derivative.[1]
-
-
Protection of the Diol:
-
Quench the reaction with sodium sulfite and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude diol in acetone and add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir at room temperature for 2-4 hours.
-
Rationale: The formation of the isopropylidene acetal protects the diol and allows for the separation of the diastereomers.[1]
-
-
Separation of Diastereomers:
-
Neutralize the reaction with triethylamine and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to separate the diastereomeric acetals.[1]
-
-
Reduction of the Ester:
-
Dissolve the desired (2S,3R,4S)-protected diol methyl ester in anhydrous THF.
-
Add lithium borohydride (LiBH4) (2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Rationale: LiBH4 is a selective reducing agent for esters in the presence of other functional groups.[1]
-
-
Deprotection:
-
Carefully quench the reaction with methanol, followed by the addition of 1 M HCl.
-
Stir the mixture for 1-2 hours at room temperature to hydrolyze the acetal and any remaining borane complexes.
-
Basify the solution with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent.
-
Dry, concentrate, and purify the final product by recrystallization or chromatography to yield (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol.[1]
-
| Step | Reactants | Reagents | Typical Yield | Key Considerations |
| 1 | N-protected (2S)-3,4-dehydroproline methyl ester | OsO4, NMO | >85% (mixture of diastereomers) | OsO4 is highly toxic; handle with extreme care. |
| 2 | Diol mixture | 2,2-dimethoxypropane, p-TsOH | Quantitative | Ensure anhydrous conditions for efficient acetal formation. |
| 3 | Diastereomeric acetals | Silica gel chromatography | N/A | Careful chromatography is crucial for obtaining pure diastereomers. |
| 4 | Protected methyl ester | LiBH4 | High | LiBH4 is moisture-sensitive. |
| 5 | Protected alcohol | 1 M HCl | High | Monitor deprotection carefully to avoid side reactions. |
Asymmetric [3+2] Cycloaddition: A Powerful Ring-Forming Strategy
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly efficient method for constructing the pyrrolidine ring system. By employing a chiral catalyst or a chiral auxiliary, this reaction can be rendered enantioselective, providing access to highly functionalized pyrrolidines with excellent stereocontrol.[2][3][4]
This protocol describes a general approach for the asymmetric synthesis of pyrrolidines, which can be adapted for the synthesis of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol.[5]
Reaction Mechanism:
Caption: General scheme for asymmetric 1,3-dipolar cycloaddition.
Step-by-Step Protocol:
-
Generation of the Azomethine Ylide:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-substituted glycine ester (azomethine ylide precursor) and the chiral catalyst (e.g., a silver or copper complex with a chiral ligand) in a dry, non-polar solvent such as dichloromethane or toluene.
-
Add a base (e.g., triethylamine) to facilitate the formation of the azomethine ylide.
-
-
Cycloaddition Reaction:
-
To the in situ generated azomethine ylide, add the electron-deficient alkene (dipolarophile) at a low temperature (e.g., -78 °C).
-
Stir the reaction mixture at this temperature for several hours to days, monitoring its progress by TLC.
-
Rationale: The chiral catalyst coordinates to the azomethine ylide, creating a chiral environment that directs the approach of the dipolarophile, leading to a highly enantioselective cycloaddition.[3]
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Post-Cycloaddition Modifications:
-
The resulting pyrrolidine can be further elaborated to (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol through standard functional group transformations, such as reduction of the ester group and deprotection of any protecting groups. For instance, a subsequent reduction with LAH followed by catalytic hydrogenation can yield the desired product.[5]
-
| Step | Reactants | Reagents | Typical ee | Key Considerations |
| 1 & 2 | N-substituted glycine ester, alkene | Chiral Lewis Acid Catalyst, Base | >90% | The choice of chiral ligand is critical for high enantioselectivity. Strict anhydrous conditions are necessary. |
| 3 & 4 | Cycloaddition adduct | Standard work-up and purification reagents | N/A | The stability of the cycloadduct during purification and subsequent steps should be considered. |
Conclusion
The enantioselective synthesis of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a challenging yet achievable goal through modern synthetic organic chemistry. Both chiral pool synthesis and asymmetric catalysis offer viable and effective routes to this important molecule. The choice of strategy will often depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research group. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully synthesize this valuable chiral building block for their drug discovery and development endeavors.
References
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Moreno-Clavijo, E., et al. (2009). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. Organic & Biomolecular Chemistry, 7(9), 1837-1847. [Link]
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Li, G., et al. (2003). Stereoselective Synthesis of Functionalized Pyrrolidines by Ruthenium Porphyrin-Catalyzed Decomposition of α-Diazo Esters and Cascade Azomethine Ylide Formation/1,3-Dipolar Cycloaddition Reactions. Organic Letters, 5(12), 2169-2172. [Link]
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Rios, R., et al. (2006). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. The Journal of Organic Chemistry, 71(21), 8239-8242. [Link]
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Chaumont, A., et al. (2018). Catalytic Enantioselective Synthesis of Highly Functionalized Pentafluorosulfanylated Pyrrolidines. Chemistry – A European Journal, 24(21), 5461-5465. [Link]
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Wang, W., et al. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters, 15(8), 1886-1889. [Link]
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Wang, Z., et al. (2020). One-pot, catalytic enantioselective total syntheses of pyrrolidine and indolizidine alkaloids from amides/δ-keto amides and functionalized alkynes. ResearchGate. [Link]
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Carmona, A. T., et al. (2009). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective α-l-fucosidase inhibitors. Scilit. [Link]
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Moreno-Clavijo, E., et al. (2009). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases. PubMed. [Link]
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Moreno-Clavijo, E., et al. (2009). Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of α-L-fucosidases. Organic & Biomolecular Chemistry, 7(9), 1837-1847. [Link]
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Harwood, L. M., et al. (1994). Synthesis of (2r,3s,4s)-3,4-Dihydroxy-2-Hydroxymethylpyrrolidine and Polyoxamic Acid Derivatives From (S)-Pyroglutamic Acid. Amanote Research. [Link]
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Reitz, A. B., & Baxter, E. W. (1994). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives. Carbohydrate Research, 259(2), 219-241. [Link]
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Fleet, G. W. J., et al. (1990). A new practical synthesis of (2S,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidine. Tetrahedron Letters, 31(4), 543-544. [Link]
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Kananovich, D. G., & Zazycki, Ł. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983. [Link]
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Johnson, P. D., et al. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 5(21), 3544-3553. [Link]
-
Babu, Y. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 211-215. [Link]
-
Trost, B. M., & Krische, M. J. (2001). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. The Journal of Organic Chemistry, 66(14), 4849-4862. [Link]
-
Burgess, L. E., & Meyers, A. I. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry, 57(6), 1656-1662. [Link]
-
Vetica, F., & Pelliccia, S. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2235. [Link]
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National Center for Biotechnology Information (n.d.). (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol. PubChem. Retrieved March 7, 2026, from [Link]
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Kananovich, D. G., & Zazycki, Ł. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
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Goldstein, E. L., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. CaltechAUTHORS. [Link]
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Reddy, M. V. R., & Reddy, P. V. G. (2002). Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. Tetrahedron: Asymmetry, 13(14), 1537-1540. [Link]
-
Song, Y., et al. (2018). Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. Organic & Biomolecular Chemistry, 16(43), 8296-8300. [Link]
-
Smith, A. B., III, et al. (2018). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules, 23(11), 2943. [Link]
-
O'Brien, P. (2011). 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. ResearchGate. [Link]
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Application Note: (2S,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol in Medicinal Chemistry and Rational Drug Design
Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Structural Rationale & Pharmacophore Utility
In the landscape of modern drug discovery, rigidified chiral aliphatic heterocycles are highly prized for their ability to project pharmacophoric elements into precise vectors within target binding pockets. (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (CAS: 154278-84-9) represents a privileged chiral building block[1]. Structurally, it is a substituted pyrrolidine diol characterized by a secondary amine, a primary alcohol, and a secondary alcohol.
From a medicinal chemistry perspective, this scaffold offers three distinct vectors for functionalization:
-
The Pyrrolidine Nitrogen: Acts as a versatile nucleophile for N-alkylation, acylation, or nucleophilic aromatic substitution (SNAr), allowing the integration of the pyrrolidine ring into larger heteroaromatic systems.
-
The Primary Hydroxyl (C2-Hydroxymethyl): Provides a sterically accessible site for hydrogen bond donation/acceptance or further synthetic elaboration (e.g., oxidation to an aldehyde, fluorination).
-
The Secondary Hydroxyl (C3-OH): Offers a sterically constrained hydrogen-bonding interaction that is highly sensitive to the stereochemical environment of the target receptor.
The (2S,3S) stereoconfiguration is particularly critical. It effectively mimics the spatial arrangement of hydroxyl groups found in naturally occurring furanoses, making it an ideal core for designing iminosugars and competitive enzyme inhibitors[2].
Key Applications in Drug Discovery
Iminosugars and Glycosidase Inhibitors
Aza-sugars (iminosugars) where the ring oxygen of a carbohydrate is replaced by a nitrogen atom are potent inhibitors of glycosidases. The protonated pyrrolidine nitrogen mimics the positive charge of the oxocarbenium ion transition state that occurs during glycosidic bond cleavage[3]. The (2S,3S)-diol arrangement precisely maps onto the binding pockets of specific α
- and β -glucosidases, allowing researchers to develop targeted therapies for metabolic disorders, viral infections, and lysosomal storage diseases.
Scaffold for Cannabinoid Receptor 2 (CB2) Agonists
Beyond carbohydrate mimetics, this pyrrolidine diol is utilized as a hydrophilic, chirality-inducing appendage in GPCR ligands. A prominent example is its use in the synthesis of[1,2,3]triazolo[4,5-d]pyrimidine derivatives, which act as highly selective Cannabinoid Receptor 2 (CB2) agonists[4]. In these architectures, the pyrrolidine nitrogen is directly coupled to the pyrimidine core. The resulting molecules leverage the diol moiety to form critical water-mediated hydrogen bonds within the CB2 transmembrane domains, driving Gi/o protein activation without triggering the psychoactive pathways associated with CB1 receptors[5].
Fig 1: CB2 receptor signaling pathway modulated by pyrrolidine-derived agonists.
Synthetic Logic & Divergent Workflows
The utility of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol relies on the ability to selectively functionalize its three reactive sites. The synthetic workflow below illustrates the logical divergence used by process chemists to generate either GPCR ligands or iminosugar precursors.
Fig 2: Divergent synthetic workflow for (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol functionalization.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols integrate mechanistic causality with built-in analytical checkpoints.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Core Attachment
Objective: Couple the pyrrolidine nitrogen to a heteroaromatic chloride (e.g., 7-chloro-[1,2,3]triazolo[4,5-d]pyrimidine) to synthesize a CB2 agonist precursor[5].
Mechanistic Causality: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile against the highly electrophilic pyrimidine core, thereby avoiding the formation of destructive quaternary ammonium salts. N,N-Dimethylformamide (DMF) is utilized as the solvent because the highly polar diol starting material exhibits poor solubility in ethereal or halogenated solvents.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the heteroaromatic chloride (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (2.5 equiv) dropwise at room temperature. Stir for 5 minutes to ensure homogeneity.
-
Nucleophile Addition: Add (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (1.1 equiv) in a single portion.
-
Reaction: Heat the mixture to 80 °C using an oil bath. Stir for 2–4 hours.
-
Validation Checkpoint 1 (In-Process): Monitor via LC-MS. The reaction is deemed complete when the starting chloride mass disappears and the product mass [M+H]+ constitutes >95% of the total ion current. TLC (10% MeOH in DCM) should reveal a new, highly polar, UV-active spot.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO3 (3x) and brine (2x) to remove DMF and DIPEA salts.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (gradient: 0-15% MeOH in DCM) to yield the product as a light-yellow gum.
Protocol B: Regioselective O-Silylation of the Primary Hydroxyl
Objective: Selectively protect the primary C2-hydroxymethyl group to allow downstream functionalization of the secondary C3-hydroxyl or the pyrrolidine nitrogen.
Mechanistic Causality: tert-Butyldimethylsilyl chloride (TBDMS-Cl) is deployed at 0 °C to exploit kinetic control. The bulky TBDMS group reacts preferentially with the less sterically hindered primary alcohol. Imidazole serves a dual function: it neutralizes the evolving HCl byproduct and acts as a nucleophilic catalyst, forming a highly reactive N-silylmidazolium intermediate that accelerates silyl transfer.
Step-by-Step Methodology:
-
Preparation: Dissolve (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (1.0 equiv) in anhydrous DMF (0.3 M) under argon. Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add Imidazole (2.2 equiv) and stir for 10 minutes.
-
Silylation: Add TBDMS-Cl (1.05 equiv) portion-wise over 15 minutes to prevent localized heating and maintain strict regiocontrol.
-
Reaction: Maintain at 0 °C for 1 hour, then allow to slowly warm to room temperature over 3 hours.
-
Validation Checkpoint 2 (Analytical): Isolate a micro-aliquot and analyze via 1 H NMR. Regioselectivity is confirmed by a slight downfield shift of the primary hydroxymethyl protons (~3.5–3.7 ppm, integrating to 2H), while the secondary carbinol proton (~4.0 ppm) remains unshifted. The appearance of a large singlet at ~0.9 ppm (9H, t-butyl) confirms TBDMS incorporation.
-
Workup: Quench with water. Extract with Diethyl Ether (3x). Wash the combined organics with brine, dry over MgSO4 , and concentrate.
Quantitative Data Presentation
The table below summarizes the optimization of the SNAr coupling parameters (Protocol A), demonstrating the critical nature of solvent and base selection for maximizing the yield of the pyrrolidine-heterocycle adduct.
Table 1: Optimization of SNAr Conditions for (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol Coupling
| Entry | Solvent | Base | Temp (°C) | Time (h) | Conversion (%)* | Isolated Yield (%) |
| 1 | THF | TEA | 65 | 12 | 45 | 38 |
| 2 | DCM | DIPEA | 40 | 24 | 30 | 22 |
| 3 | DMF | K2CO3 | 80 | 6 | 75 | 62 |
| 4 | DMF | TEA | 80 | 4 | 88 | 71 |
| 5 | DMF | DIPEA | 80 | 2 | >99 | 91 |
*Conversion determined by LC-MS integration of the crude reaction mixture at the specified time point.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11073391, (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol." PubChem. Available at:[Link]
- Hoffmann-La Roche Inc. "[1,2,3]triazolo[4,5-d]pyrimidine derivatives as agonists of the cannabinoid receptor 2." World Intellectual Property Organization, WO2013068306A1, 2013.
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El Ashry, E. S. H., et al. "Synthesis of Naturally Occurring Nitrogen Heterocycles from Carbohydrates." Advances in Carbohydrate Chemistry and Biochemistry, VDOC.PUB. Available at:[Link]
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Process Chemistry Considerations for the Large-Scale Synthesis of Chiral Pyrrolidines
The chiral pyrrolidine motif is a ubiquitous structural element in modern pharmaceuticals, serving as the core scaffold for numerous active pharmaceutical ingredients (APIs), including JAK1 inhibitors (Upadacitinib), MDM2 antagonists (Idasanutlin), and broad-spectrum carbapenem antibiotics (Doripenem). While medicinal chemistry routes often rely on stoichiometric chiral auxiliaries or late-stage chiral resolution to construct these heavily substituted heterocycles, these methods are fundamentally unsuited for multi-kilogram manufacturing due to poor atom economy, high material depletion, and excessive solvent waste.
This application note details the strategic shift from chiral pool derivatization to transition-metal-catalyzed asymmetric cycloadditions, providing process chemists with a self-validating protocol for the scalable synthesis of highly congested chiral pyrrolidines.
Strategic Route Selection: Causality in Process Design
When transitioning a pyrrolidine synthesis from the bench to the pilot plant, the synthetic strategy must be completely re-evaluated to prioritize thermodynamic control, catalytic efficiency, and crystallization-induced purification [1].
The Limitations of Chiral Pool and Resolution Strategies
Historically, industrial syntheses of pyrrolidines began with naturally occurring chiral pools such as L-proline or trans-4-hydroxy-L-proline. While effective for simple mono- or di-substituted pyrrolidines, relying on the chiral pool necessitates lengthy functionalization sequences (e.g., protection, oxidation, Grignard addition, deprotection) to achieve tetrasubstituted cores. Similarly, classical resolution via diastereomeric salt formation (e.g., using tartaric acid or chiral amines) inherently caps the theoretical yield at 50%, requiring expensive recycling loops to maintain process viability [2].
The Shift to Asymmetric [3+2] Cycloadditions
To overcome these limitations, modern process chemistry leverages asymmetric [3+2] cycloadditions between azomethine ylides and electron-deficient olefins.
-
Causality of Catalyst Selection: Early clinical supplies often utilize Silver(I) catalysts (e.g., AgOAc with (R)-MeOBIPHEP). However, on a metric-ton scale, Silver(I) presents severe drawbacks: it is light-sensitive, highly expensive, and poses heavy-metal remediation challenges[1]. Transitioning to a Copper(I) catalytic system (e.g., Cu(I)/(R)-BINAP) provides a highly robust, cost-effective alternative that maintains excellent enantio- and diastereocontrol while operating at ambient temperatures.
Quantitative Comparison of Synthetic Strategies
The following table summarizes the operational metrics of various pyrrolidine synthesis strategies during scale-up, highlighting the efficiency gains achieved through catalytic methodologies.
| Synthetic Strategy | Key Reagents / Catalysts | Typical Scale | Yield (%) | Enantiomeric Ratio (er) | Primary Industrial Application |
| Chiral Pool Derivatization | L-Proline, Red-Al | >100 kg | 40 - 60 | >99:1 | Simple HCV Inhibitors |
| Chiral Auxiliary [1,3]-Dipolar | Oppolzer's sultam, TFA | 10 - 50 kg | 65 - 75 | 98:2 | Upadacitinib Fragment [2] |
| Ag(I)-Catalyzed [3+2] | AgOAc, (R)-MeOBIPHEP | 1 - 5 kg | 25 - 35 | 90:10 | Early Clinical Supplies |
| Cu(I)-Catalyzed [3+2] | Cu(I) salt, (R)-BINAP | >1000 kg | 50 - 60 | >99.9:0.1 | Idasanutlin Core [1] |
| Thiol-Side Chain Alkylation | N-PNZ-pyrrolidine, Base | >500 kg | 55 - 60 | >99:1 | Doripenem Side Chain [3] |
Reaction Engineering and Workflow
The successful execution of a Cu(I)-catalyzed [3+2] cycloaddition on a multi-kilogram scale requires precise control over catalyst pre-complexation, reaction kinetics, and downstream thermodynamic equilibration.
Workflow for the large-scale Cu(I)-catalyzed [3+2] asymmetric cycloaddition of chiral pyrrolidines.
Standard Operating Protocol: Multi-Kilogram Cu(I)-Catalyzed [3+2] Cycloaddition
This protocol outlines the scalable synthesis of a highly congested pyrrolidine core containing four contiguous stereocenters, utilizing a self-validating framework to ensure batch-to-batch consistency.
Phase 1: Catalyst Pre-Complexation
-
Vessel Preparation: Inert a 50 L glass-lined reactor with nitrogen. Ensure moisture content is <500 ppm via Karl Fischer titration.
-
Reagent Charging: Charge Cu(I) salt (0.05 equiv) and (R)-BINAP (0.055 equiv) into the reactor.
-
Solvation: Add anhydrous THF (10 L/kg of limiting reagent). Agitate at 20 °C for 2 hours.
-
Causality: Aging the catalyst solution is critical. It ensures the complete thermodynamic formation of the active chiral metallo-dipole complex. Incomplete complexation leaves unliganded copper in the solution, which will catalyze a rapid, racemic background reaction, irreversibly destroying the enantiomeric excess of the batch [1].
-
Phase 2: Asymmetric Cycloaddition
-
Substrate Addition: Charge the azomethine ylide precursor (1.0 equiv) and the electron-deficient olefin (1.1 equiv) to the active catalyst solution.
-
Reaction Execution: Maintain agitation at 20 °C for 12–16 hours. The reaction is mildly exothermic; utilize jacket cooling to prevent temperature spikes above 25 °C, which degrades diastereoselectivity.
-
Self-Validation Checkpoint (In-Process Control): Pull a 5 mL sample for HPLC analysis.
-
Validation Criteria: The reaction is validated to proceed if azomethine ylide conversion is ≥99.0% and the intermediate exo/endo ratio is >90:10.
-
Corrective Action: If conversion is <99.0%, extend agitation by 4 hours. Proceeding with unreacted starting material leads to co-crystallization of the olefin during final isolation, failing API release specifications.
-
Phase 3: Thermodynamic Epimerization
-
Base Addition: Charge 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) directly to the reaction mixture. Agitate for 4 hours at 20 °C.
-
Causality: The kinetic product of the [3+2] cycloaddition frequently possesses an undesired exo configuration at the C(5) position. DBU, a strong, non-nucleophilic base, selectively deprotonates the highly acidic C(5) proton adjacent to the electron-withdrawing group. This allows for rapid thermodynamic equilibration, inverting the stereocenter to the more stable, desired endo configuration required for the target API [1].
-
Phase 4: Isolation and Polymorph Control
-
Solvent Exchange: Concentrate the reaction mixture under vacuum (50 mbar, 40 °C) to 3 L/kg. Charge acetonitrile (MeCN) (10 L/kg) and distill continuously at constant volume to completely remove THF.
-
Causality: THF acts as an anti-solvent for the desired polymorph. Complete removal of THF is required to induce the crystallization of the MeCN solvate.
-
-
Desolvation and Crystallization: Heat the slurry to 70 °C, add water (1 L/kg) to break the solvate, and cool linearly to 5 °C over 8 hours.
-
Filtration: Filter the resulting solids, wash with cold MeCN/Water (9:1), and dry under vacuum at 50 °C.
-
Result: This crystallization-induced dynamic resolution upgrades the optical purity from an initial er of ~95:5 in the crude mixture to >99.9:0.1 in the isolated solid, yielding the enantiopure pyrrolidine core.
-
References
-
Fishlock, D., Diodone, R., Hildbrand, S., Kuhna, B., Mössner, C., Peters, C., Rege, P. D., Rimmler, G., & Schantz, M. (2016). Efficient Industrial Synthesis of the MDM2 Antagonist Idasanutlin via a Cu(I)-catalyzed[3+2] Asymmetric Cycloaddition. CHIMIA, 70(10), 730-733. Available at: [Link]
-
ACS Publications. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available at:[Link]
-
Nishino, Y., Komurasaki, T., Yuasa, T., Kakinuma, M., Izumi, K., Kobayashi, M., Fujiie, S., & Gotoh, T. (2003). Practical Large-Scale Synthesis of the 2-Aminomethylpyrrolidin-4-ylthio-Containing Side Chain of the Novel Carbapenem Antibiotic Doripenem. Organic Process Research & Development. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Minimizing Furan Byproducts in Paal-Knorr Pyrrolidine Synthesis
Welcome to the Application Scientist Troubleshooting Portal.
Note on Terminology: The classical Paal-Knorr synthesis is designed to yield pyrroles [1]. If your target is a pyrrolidine , the standard laboratory workflow is a reductive Paal-Knorr sequence (synthesizing the pyrrole first, followed by catalytic hydrogenation)[2]. The problematic furan byproduct exclusively forms during the initial cyclization of the 1,4-dicarbonyl intermediate[3]. Therefore, to maximize your final pyrrolidine yield, you must first master the suppression of furan during the initial condensation stage.
Mechanistic Causality: The Kinetic Race
As a process chemist, it is critical to understand that the Paal-Knorr condensation is not a thermodynamic equilibrium you can simply "push" with heat; it is a kinetic race. According to the foundational mechanistic studies by V. Amarnath et al., the 1,4-diketone precursor faces a strict bifurcation pathway[3][4]:
-
The Hemiaminal Pathway (Desired): The primary amine attacks the protonated carbonyl to form a hemiaminal intermediate. This intermediate rapidly cyclizes and dehydrates to form the pyrrole[3].
-
The Hemiacetal Pathway (Furan Byproduct): If the amine attack is too slow (due to sterics or poor nucleophilicity), the 1,4-diketone undergoes acid-catalyzed enolization. The enol attacks the opposite carbonyl to form a hemiacetal, which immediately dehydrates into a furan[1][3].
The core issue: Under standard laboratory conditions, furan formation is irreversible[1]. Any starting material that slips into the hemiacetal pathway is permanently lost.
Mechanistic divergence in reductive Paal-Knorr synthesis, highlighting the competing furan pathway.
Diagnostic Matrix for Reaction Optimization
Use the following self-validating parameters to adjust your reaction conditions and favor the hemiaminal pathway over enolization.
| Parameter | Effect on Pyrrole/Pyrrolidine Yield | Effect on Furan Byproduct | Scientist Recommendation |
| pH Level | Optimal at pH 4–5. Promotes imine formation without excessive protonation of the amine. | Favored at pH < 3. Strong acids drive rapid enolization of the diketone. | Use weak acids (e.g., Acetic acid) or buffered systems[5]. |
| Amine Sterics | Hindered amines react sluggishly, lowering overall conversion rates. | Indirectly increases furan by giving the diketone time to undergo intramolecular cyclization. | Use excess amine (1.5–5.0 eq) or Microwave-Assisted Organic Synthesis (MAOS)[6]. |
| Temperature | Moderate heat (60–80 °C) is usually sufficient for cyclization. | High heat (>100 °C) provides the activation energy for rapid dehydration to furan. | Lower temperature; avoid aggressive reflux unless using microwave irradiation[5][7]. |
| Solvent | Protic solvents (EtOH, water/HFIP) stabilize the hemiaminal transition state. | Non-polar solvents (Toluene) combined with acid heavily favor furan. | Switch to ethanol or green solvent mixtures[8]. |
Troubleshooting Workflow
Step-by-step troubleshooting decision tree for minimizing furan formation in Paal-Knorr condensation.
Validated Experimental Protocols
Protocol A: Furan-Minimized Paal-Knorr Pyrrole Synthesis
This protocol is engineered to outcompete enolization by maximizing amine collision frequency while strictly controlling pH.
-
Preparation: In a round-bottom flask, dissolve 1.0 eq of the 1,4-diketone in absolute ethanol to achieve a 0.2 M concentration.
-
Amine Addition: Add 1.5 to 2.0 eq of the primary amine. Causality: Excess amine compensates for lower nucleophilicity and kinetically outcompetes the unimolecular enolization pathway[5].
-
Catalyst Addition: Add 0.1 eq of glacial acetic acid. Crucial: Do not use strong acids like p-TsOH or HCl. A pH < 3 exponentially increases furan formation[5].
-
Reaction & Self-Validation: Stir at 60 °C. Monitor via TLC (e.g., 20% EtOAc/Hexanes).
-
Self-Validation Check: Furan byproducts typically elute significantly faster (higher Rf) than the highly polar hemiaminal intermediates or the final pyrrole product. If a fast-moving spot appears early in the reaction, immediately check the pH; if it is <4, add a mild base like sodium acetate to buffer the system.
-
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate[5].
Protocol B: Sequential Reduction to Pyrrolidine
-
Activation (If necessary): Electron-rich pyrroles resist reduction. If the nitrogen is unsubstituted, introduce an electron-withdrawing group (e.g., N-Boc or N-Ts) to activate the ring[2].
-
Reduction Setup: Dissolve the activated pyrrole in methanol. Add 10% Pd/C (0.1 eq by weight).
-
Hydrogenation & Self-Validation: Stir under a hydrogen atmosphere (50–100 psi) at 50 °C for 12–24 hours.
-
Self-Validation Check: Before scaling up, perform a small-scale test. Analyze the crude mixture via 1H NMR. The disappearance of characteristic aromatic pyrrole protons (δ 6.0–6.8 ppm) and the appearance of upfield aliphatic multiplets (δ 1.5–3.5 ppm) confirms successful conversion to the pyrrolidine without ring-opening[2].
-
-
Isolation: Filter through a pad of Celite to remove the catalyst. Concentrate to yield the target pyrrolidine.
Deep-Dive FAQs
Q: My amine is highly sterically hindered (e.g., tert-butylamine). I am getting >50% furan. How can I fix this? A: Hindered amines cannot attack the carbonyl fast enough to beat the intramolecular enolization[5]. To solve this, switch from conventional heating to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation has been shown to drastically reduce reaction times (from hours to minutes) and significantly improve the pyrrole-to-furan ratio for hindered substrates by rapidly driving the hemiaminal dehydration[6][7]. Alternatively, run the reaction neat (solvent-free) to maximize the effective concentration of the amine[8].
Q: Can I convert the furan byproduct back into the pyrrole/pyrrolidine? A: No. Under standard laboratory Paal-Knorr conditions, the formation of the furan ring is thermodynamically stable and irreversible[1]. While harsh industrial processes (the Yur'ev reaction) can convert furan to pyrrole using ammonia over solid acid catalysts at 400 °C[], this will destroy functionalized laboratory substrates. Prevention is the only practical strategy.
Q: I am using a Dean-Stark trap to remove water and drive the reaction, but my furan levels are spiking. Why? A: A Dean-Stark trap requires refluxing in high-boiling solvents like toluene. The combination of high heat and continuous water removal aggressively drives the dehydration of the hemiacetal intermediate into furan[5]. Instead of a Dean-Stark trap, lower the reaction temperature to 60 °C and use activated 3Å molecular sieves directly in the reaction flask. This gently scavenges water without providing the thermal activation energy required for furan formation.
References
-
Wikipedia. "Paal–Knorr synthesis."[Link]
-
ACS Publications. "Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans."[Link]
-
ResearchGate. "Paal–Knorr synthesis: An old reaction, new perspectives."[Link]
-
Semantic Scholar. "Intermediates in the Paal-Knorr synthesis of pyrroles."[Link]
-
Pensoft Publishers. "Microwave-assisted organic synthesis of pyrroles (Review)." [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. public.pensoft.net [public.pensoft.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol Synthesis
Welcome to the technical support center for the synthesis of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol. This valuable chiral building block is a key intermediate in the development of various pharmaceutical agents. However, its multi-step synthesis can present significant challenges, often leading to frustratingly low yields.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, helping you diagnose problems, optimize your reaction conditions, and improve the overall efficiency of your synthesis.
Overview of a Common Synthetic Route
A prevalent and cost-effective strategy for synthesizing (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol begins with ethyl 4-chloro-3-oxobutanoate (COBE). The synthesis can be conceptually divided into three main stages: stereoselective reduction, cyclization, and final functional group manipulation.
Caption: High-level workflow for the synthesis of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol.
Troubleshooting Guide
This section addresses specific issues you may encounter at each critical stage of the synthesis.
Problem Area 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)
The creation of the chiral center in ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is arguably the most critical step. Both chemical and biocatalytic methods are employed, each with unique challenges.
Q1: My biocatalytic reduction using yeast or a recombinant reductase has low conversion or has stalled. What are the likely causes?
A1: Biocatalytic reductions are powerful but sensitive to reaction conditions. Low conversion is often traced back to several factors:
-
Enzyme Inhibition: Both the substrate (COBE) and the product ((S)-CHBE) can inhibit or inactivate the reductase enzyme at high concentrations.[1] To mitigate this, consider a biphasic system (e.g., n-butyl acetate-water) which can limit the concentration of inhibitory species in the aqueous phase where the enzyme resides.[1] Alternatively, a fed-batch approach, where the substrate is added periodically, can keep its concentration below the inhibitory threshold.[1]
-
Cofactor (NADPH/NADH) Depletion: These reductions are dependent on a hydride source, typically NADPH or NADH.[2][3] If you are using a whole-cell system (like E. coli or baker's yeast), ensure there is an adequate co-substrate (e.g., glucose) for cofactor regeneration.[4][5] For isolated enzyme systems, an efficient regeneration system, such as glucose dehydrogenase (GDH), is essential for achieving high turnover and preventing the need for stoichiometric amounts of the expensive cofactor.[3][5]
-
Sub-optimal pH or Temperature: Every enzyme has an optimal pH and temperature range. Deviations can drastically reduce activity. Verify that your buffer system is robust and the reaction temperature is maintained at the optimum for your specific reductase, often between 20-30°C.[3]
-
Poor Mass Transfer: In whole-cell or biphasic systems, adequate agitation is crucial to ensure proper mixing and availability of the substrate to the enzyme.
Q2: The enantiomeric excess (ee) of my (S)-CHBE is lower than expected (>99% is the goal). How can I improve stereoselectivity?
A2: Low enantioselectivity points to either a non-selective reaction or racemization.
-
Choice of Catalyst: This is the most critical factor. While simple baker's yeast can be effective, its selectivity can be variable (14–55% ee) depending on conditions and substrate ratios.[4] For consistently high ee, employing a specific, overexpressed carbonyl reductase is far more reliable. Many have been identified from organisms like Candida magnoliae or Pichia stipitis that yield >99% ee.[2][3]
-
Reaction Conditions: For yeast-based reductions, the presence of additives like allyl bromide or allyl alcohol has been shown to dramatically improve enantioselectivity, pushing it into the 90–97% ee range.[4] This is because these additives can selectively inhibit competing, non-selective reductases within the yeast cell.
-
Chemical Reduction Issues: If using a chemical method (e.g., chiral borane reagents), ensure the absolute purity of your chiral ligand and strict control of temperature. Premature quenching or temperature fluctuations can erode stereoselectivity.
| Reduction Method | Typical Yield | Typical Enantiomeric Excess (ee) | Key Considerations |
| Baker's Yeast (Basic) | Variable | 14-55%[4] | Low cost, but variable selectivity. Can be improved with additives.[4] |
| Recombinant Reductase | >99%[2] | >99.9%[2][5] | High selectivity and yield; requires specific enzyme and cofactor regeneration.[3][5] |
| Chiral Chemical Reagents | Good to Excellent | >95% | Requires stoichiometric chiral reagents, strict anhydrous conditions, and low temperatures. |
Problem Area 2: Amination and Intramolecular Cyclization
This stage involves introducing the nitrogen atom and forming the five-membered pyrrolidine ring. It is a common source of complex side products that significantly lower the yield.
Q3: My cyclization of (S)-CHBE with an amine (e.g., benzylamine) is producing a complex mixture of byproducts and a very low yield of the desired N-substituted-3-hydroxypyrrolidine. Why is this happening?
A3: This is a classic problem in this synthesis, often stemming from the reactivity of the intermediates. Direct hydrogenation of related nitrile precursors, for example, is known to produce secondary and tertiary amines as side products through intermolecular reactions.[6] A similar principle applies here.
-
Intermolecular Side Reactions: The primary amine intermediate formed after displacement of the chloride can react with another molecule of (S)-CHBE or with epoxide intermediates, leading to dimers and other high-molecular-weight impurities.[6]
-
Formation of Aziridines/Azetidines: Under certain conditions, intramolecular displacement can lead to the formation of strained three- or four-membered rings as side products, which complicates purification.[6]
Solution Workflow:
Caption: Decision tree for troubleshooting the pyrrolidine ring formation step.
A highly effective strategy is to perform the reaction in a suitable solvent like ethanol or isopropanol, using a mild base such as potassium or sodium carbonate, and adding the amine slowly to the solution of (S)-CHBE at a controlled temperature. This favors the desired intramolecular cyclization over competing intermolecular reactions.
Problem Area 3: Final Reduction and Purification
The final steps involve reducing the ester or amide functionality to the primary alcohol and removing any protecting groups.
Q4: The final reduction of the pyrrolidinone ester/amide with LiAlH4 or LiBH4 is incomplete or gives a poor yield.
A4: Reductions with powerful hydrides like Lithium Aluminum Hydride (LAH) require careful execution.
-
Reagent Quality: LAH and Lithium Borohydride (LiBH₄) are extremely moisture-sensitive. Use freshly opened reagents or titrate older batches to determine their exact molarity.
-
Reaction Quench: The work-up procedure is critical. A Fieser work-up (sequential, careful addition of water, then 15% NaOH solution, then more water) is often used to produce a granular, easily filterable aluminum salt precipitate, which minimizes product loss due to adsorption.
-
Solvent Choice: Use anhydrous solvents like THF or diethyl ether. The presence of water will consume the reducing agent and lower the yield.
-
Intermediate Purity: Ensure the pyrrolidinone precursor is pure. Impurities from the previous step can interfere with the reduction.
Q5: My final product is an impure oil that is difficult to handle and purify. How can I obtain a clean, crystalline product?
A5: The final product, (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, is a diol and can be hygroscopic and difficult to crystallize as a free base.
-
Salt Formation: A highly effective method for purification and isolation is to form a salt, such as the hydrochloride salt.[7] This is often achieved by dissolving the crude product in a solvent like ethanol and adding a solution of HCl in dioxane.[7] The resulting salt is typically a stable, crystalline solid that can be easily filtered and dried.
-
Chromatography: If salt formation is unsuccessful, column chromatography is an option. However, due to the high polarity of the diol, a polar mobile phase (e.g., Dichloromethane/Methanol/Ammonia) and a suitable stationary phase (silica gel) are required.
-
Chiral Purity Check: It is crucial to verify the diastereomeric and enantiomeric purity of the final product. Racemization can sometimes occur under harsh basic or acidic conditions.[8] Chiral HPLC or derivatization followed by GC analysis is recommended.[8][9]
Frequently Asked Questions (FAQs)
Q: How important is the quality of the starting ethyl 4-chloro-3-oxobutanoate (COBE)? A: Extremely important. COBE is known to be unstable, particularly in aqueous solutions.[1] It can readily decompose. Use freshly prepared or distilled COBE for best results. Its instability in aqueous systems is another reason why biphasic biocatalytic reductions are often preferred.[1]
Q: My synthesis route starts from L-malic acid, and I am having trouble with the regioselective amidation step. Any advice? A: The malic acid route is a valid alternative.[6][10] The key challenge is differentiating the two carboxylic acid groups. A common strategy is to first form the cyclic anhydride of (S)-malic acid. Treatment of this anhydride with ammonia or an amine will preferentially attack the carbonyl adjacent to the hydroxyl group, achieving the desired regioselectivity for the subsequent steps.[10]
Q: Can I avoid using a benzyl protecting group for the nitrogen? A: Yes, but the benzyl group is popular for good reason. It is robust, non-chiral, and can be easily removed under mild conditions via catalytic hydrogenation (e.g., Pd/C, H₂).[6][7] This final deprotection step often proceeds in high yield and purifies the product simultaneously, as the catalyst can be filtered off, and the deprotected product can be isolated.[7] Other protecting groups like Boc can be used, but their removal requires acidic conditions which may not be compatible with all functionalities.
Key Experimental Protocol: Biocatalytic Reduction and Cyclization
This protocol outlines a robust method for the first two stages of the synthesis, focusing on achieving high yield and stereochemical purity.
Part A: Biocatalytic Reduction of COBE to (S)-CHBE (Adapted from methodologies using recombinant reductases)[3][5]
-
Biocatalyst Preparation: Prepare a suspension of E. coli cells overexpressing a suitable carbonyl reductase and a glucose dehydrogenase for cofactor regeneration in a phosphate buffer (100 mM, pH 6.5-7.0).
-
Reaction Setup: In a temperature-controlled reaction vessel at 30°C, add glucose (e.g., 1.5 M) and the cofactor NADP⁺ (e.g., 0.1 mM) to the cell suspension.
-
Substrate Addition: Begin slow, controlled addition of ethyl 4-chloro-3-oxobutanoate (COBE) to the reaction mixture to maintain a low concentration and avoid enzyme inhibition.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 14-24 hours.
-
Work-up: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Confirm the structure by ¹H NMR. Crucially, determine the enantiomeric excess by chiral HPLC analysis. You should be aiming for >99% ee before proceeding.[5]
Part B: Cyclization to N-Benzyl-3-hydroxypyrrolidine (Adapted from general pyrrolidine synthesis principles)[6]
-
Reaction Setup: Dissolve the crude (S)-CHBE (1.0 equiv) from the previous step in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add potassium carbonate (1.5 equiv).
-
Amine Addition: Heat the mixture to a gentle reflux (or ~60°C). Add benzylamine (1.1 equiv) dropwise via the addition funnel over 2-3 hours. The slow addition is critical to minimize intermolecular side reactions.
-
Reaction: After the addition is complete, maintain the reaction at reflux for an additional 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting residue can be purified by vacuum distillation or column chromatography to yield the desired N-benzyl-3-hydroxypyrrolidine intermediate.
References
-
He, Y., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology. [Link]
-
Fronza, G., et al. (2001). Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Arkivoc. [Link]
-
Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology. [Link]
- Zhang, C., et al. (2010). A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase.
-
Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology. [Link]
-
Hulme, A. N., & Curley, K. S. (2000). Approaches to the synthesis of (2R,3S)-2-hydroxymethylpyrrolidin-3-ol (CYB-3) and its C(3) epimer: a cautionary tale. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Rao, A. V. R., et al. (1992). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Tetrahedron: Asymmetry. [Link]
-
Fleet, G. W., & Smith, P. W. (1985). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline. Tetrahedron Letters. [Link]
- Park, S., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Chand, P., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Approaches to the synthesis of (2R,3S)-2-hydroxymethylpyrrolidin-3-ol (CYB-3) and its C(3) epimer: a cautionary tale - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. researchgate.net [researchgate.net]
optimization of reaction conditions for pyrrolidine ring formation
Welcome to the Technical Support Center for Pyrrolidine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, focusing instead on the mechanistic causality behind reaction parameters. Pyrrolidines are a prevalent core structure in biologically active natural products and medicinal molecules[1]. Synthesizing these saturated five-membered nitrogen heterocycles with high yield and precise stereocontrol requires rigorous optimization.
This guide addresses the two most powerful and versatile strategies for pyrrolidine ring formation: [3+2] Dipolar Cycloadditions (via azomethine ylides) and Transition-Metal-Catalyzed Reductive Aminations .
Part 1: Mechanistic Optimization Workflow
The following logic tree dictates our approach to optimizing pyrrolidine ring formation. By establishing in-process validation gates, we create a self-correcting experimental system.
Optimization workflow for pyrrolidine synthesis via cycloaddition and reductive amination.
Part 2: Standardized Experimental Protocols
Every protocol below is engineered as a self-validating system. Do not proceed to the workup phase until the designated In-Process Control (IPC) confirms the mechanistic milestone has been reached.
Protocol A: Microwave-Assisted [3+2] Cycloaddition of Azomethine Ylides
Causality: Conventional thermal heating of azomethine ylides often leads to prolonged reaction times (14–24 hours) and moderate yields due to the thermal degradation of the zwitterionic intermediate[2]. Microwave (MW) irradiation in a protic solvent accelerates the decarboxylative condensation and subsequent cycloaddition, trapping the ylide before degradation occurs[2].
-
Preparation: To a microwave-safe vessel, add the isatin derivative (1.0 mmol), the primary α-amino acid (1.0 mmol), and the chosen dipolarophile (1.0 mmol)[2][3].
-
Solvent Selection: Suspend the mixture in 5 mL of ethanol. Rationale: Ethanol is optimal for MW absorption and stabilizes the transition state of the ylide formation[2][4].
-
Reaction: Irradiate the mixture at 100 °C for exactly 15 minutes[2].
-
Self-Validation (IPC): Cool to room temperature and analyze via TLC (Hexane/EtOAc). The complete disappearance of the highly conjugated dipolarophile spot validates successful cycloaddition.
-
Isolation: Purify the resulting spiro-pyrrolidine via silica gel column chromatography[4].
Protocol B: Iridium-Catalyzed Reductive Amination of Diketones
Causality: Traditional reductive aminations require stoichiometric, hazardous hydrides. This protocol utilizes an Iridium catalyst with formic acid (HCO2H) as a transfer hydrogenation agent, providing a mild, water-tolerant system where water is the only byproduct[5].
-
Preparation: Charge a reaction vial with 2,5-hexanedione (0.5 mmol) and the target aniline derivative (0.6 mmol)[6].
-
Catalyst & Reductant: Add 1.0 mol% Iridium catalyst and 30.0 equivalents of HCO2H in 2.0 mL of water[6]. Rationale: The large excess of formic acid is essential to drive the equilibrium of the successive reduction steps[6].
-
Reaction: Stir the mixture under an air atmosphere at 80 °C for 12 hours[6].
-
Self-Validation (IPC): Extract a 50 µL aliquot, dry, and run a crude ^1^H NMR. The absence of the diketone methyl ketone singlet (~2.1 ppm) confirms complete initial C=N formation and reduction.
-
Isolation: Extract with ethyl acetate, dry over Na2SO4, concentrate, and purify to yield the N-aryl-substituted pyrrolidine[6].
Protocol C: Reductive Azomethine Ylide Generation from Tertiary Amides
Causality: Generating azomethine ylides directly from stable tertiary amides avoids the handling of sensitive, volatile amine precursors[7]. Vaska's complex [IrCl(CO)(PPh3)2] combined with tetramethyldisiloxane (TMDS) allows for the controlled, partial reduction of the amide to generate the dipole in situ[7][8].
-
Preparation: Combine the tertiary amide (1.0 equiv) and the dipolarophile (1.5 equiv) in anhydrous toluene[7].
-
Activation: Add Vaska's complex (1 mol %) and triethylamine (Brønsted base)[7].
-
Controlled Reduction: Slowly add exactly 2.0 equivalents of TMDS[7][8]. Rationale: Exceeding 2.0 equivalents will cause over-reduction to the unreactive amine[8].
-
Reaction & IPC: Stir at room temperature. Monitor via IR spectroscopy; the disappearance of the strong amide carbonyl stretch (~1650 cm^-1^) validates the consumption of the starting material.
Part 3: Quantitative Data & Parameter Optimization
The following table synthesizes the critical optimization parameters across the methodologies discussed. Use this as a baseline for scaling your reactions.
| Reaction Route | Solvent | Temp (°C) | Time | Reductant / Additive | Yield (%) | Stereocontrol |
| [3+2] Cycloaddition (Thermal)[2] | Methanol | 25 (RT) | 24 h | None | 0 | N/A |
| [3+2] Cycloaddition (Thermal)[2] | Methanol | Reflux | 14 h | None | 59 | Single diastereomer |
| [3+2] Cycloaddition (Microwave)[2] | Ethanol | 100 | 15 min | None | 84 | Single diastereomer |
| Reductive Amination (Ir-Catalyzed)[6] | Water | 80 | 12 h | HCO2H (30 eq) | >90 | N/A |
| Reductive Ylide Gen. (Ir-Catalyzed)[8] | Toluene | 25 (RT) | 16 h | TMDS (2 eq) | 85 | High (dr > 9:1) |
Part 4: Troubleshooting & FAQs
Q1: My [3+2] cycloaddition is yielding a complex mixture of diastereomers instead of a single stereoisomer. How do I fix this? A1: Poor diastereoselectivity stems from a lack of steric differentiation between the endo and exo transition states, or from running the reaction at an inappropriate temperature[3][4]. Mechanistic Fix: First, optimize the reaction temperature. Lowering the temperature can enhance selectivity by exploiting the energy difference between the diastereomeric transition states, though it requires longer reaction times[3]. Second, increase the steric demand of the substituent on the amide/amine nitrogen (e.g., substituting a methyl group for a benzyl group). This added bulk enforces a specific trajectory for the incoming dipolarophile, significantly improving diastereocontrol[8].
Q2: During the Iridium-catalyzed reductive amination of diketones, I am observing incomplete conversion. How can I drive the reaction to completion? A2: Incomplete conversion in transfer hydrogenation systems usually indicates an insufficient hydrogen source or a failure to overcome the activation barrier for the second C-N bond formation[6]. Mechanistic Fix: Both the Iridium catalyst and the formic acid (HCO2H) are strictly essential for this transformation[6]. Ensure that a large excess of HCO2H (at least 30 equivalents) is present to drive the equilibrium[6]. Furthermore, verify that the internal reaction temperature is strictly maintained at 80 °C; lower temperatures will stall the reaction at the intermediate imine/enamine stage[6].
Q3: When using TMDS for the reductive generation of azomethine ylides from amides (Protocol C), I am getting over-reduction to the amine rather than the desired pyrrolidine cycloadduct. What is going wrong? A3: Over-reduction occurs when the terminal reductant (TMDS) is present in too large an excess, or if the intermediate is not trapped quickly enough by the dipolarophile[8]. Mechanistic Fix: The stoichiometry of the reductant is the most critical parameter here. The use of exactly 2.0 equivalents of TMDS is optimal[8]. Additionally, ensure that the dipolarophile is present in the reaction mixture before the addition of TMDS (in situ trapping) and maintain mild conditions (room temperature) to favor the[3+2] cycloaddition kinetics over the kinetics of further reduction[7][8].
Q4: How does solvent polarity affect the generation of azomethine ylides from α-amino acids and isatins? A4: Solvent polarity directly impacts both the solubility of the amino acid precursor and the stabilization of the zwitterionic ylide intermediate[4]. Mechanistic Fix: Protic solvents like ethanol and methanol are highly recommended. They not only absorb microwave energy efficiently (if using MW heating) but also stabilize the charge separation in the transition state of the ylide formation. For instance, switching from a non-polar solvent like toluene (which yields <10% product) to ethanol can boost yields to over 80%[2][4].
References
-
Petri, G. L. et al. "Pyrrolidine synthesis via ring contraction of pyridines." Osaka University.[Link]
-
"Microwave‐Assisted One‐Pot [3+2] Cycloaddition of Azomethine Ylides and 3‐Alkenyl Oxindoles: A Facile Approach to Pyrrolidine‐Fused Bis‐Spirooxindoles." ResearchGate.[Link]
-
"Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation." MDPI.[Link]
-
"General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams." NIH PMC.[Link]
-
"Cycloaddition of azomethine ylides to 5-methylidene-3-aryl-2-сhalcogen-imidazolones." Royal Society of Chemistry.[Link]
Sources
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unife.it [iris.unife.it]
upscaling challenges in pyrrolidine synthesis from lab to pilot plant
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered when scaling up pyrrolidine synthesis from the laboratory to a pilot plant. As Senior Application Scientists, we understand that the transition from benchtop to pilot scale introduces a new set of variables that can significantly impact reaction efficiency, product purity, and overall process safety. This guide is structured to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up of pyrrolidine synthesis, providing quick and actionable advice.
Q1: What are the most significant safety hazards to consider when scaling up pyrrolidine synthesis?
When moving to a pilot plant scale, the potential hazards associated with pyrrolidine synthesis are magnified. Key concerns include:
-
Flammability: Pyrrolidine is a highly flammable liquid with a low flash point.[1][2] Vapors can form explosive mixtures with air.[2] All equipment must be properly grounded to prevent static discharge, and the process should be conducted in a well-ventilated area with explosion-proof electrical equipment.[2]
-
Corrosivity: Pyrrolidine is corrosive and can cause severe skin burns and eye damage.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, clothing, and face shields, is mandatory.
-
Toxicity: Pyrrolidine is harmful if swallowed or inhaled.[1][2] The industrial synthesis often involves high temperatures and pressures, increasing the risk of exposure to toxic fumes in case of a leak.[3] A closed system with proper ventilation and emergency scrubbers is essential.[2]
-
Exothermic Reactions: Many pyrrolidine synthesis routes are exothermic. The reduced surface-area-to-volume ratio in large reactors can lead to challenges in heat dissipation, potentially causing thermal runaways. Robust temperature monitoring and control systems are critical.
Q2: My reaction yield dropped significantly after moving from a 1L flask to a 100L reactor. What are the likely causes?
A drop in yield during scale-up is a common challenge and can often be attributed to one or more of the following factors:
-
Inefficient Mixing: What works in a small flask with a magnetic stirrer may not be effective in a large reactor. Inadequate mixing can lead to localized "hot spots," poor mass transfer between reactants, and incomplete reactions. The geometry of the reactor and the type of impeller need to be carefully selected to ensure homogenous mixing.
-
Heat Transfer Issues: As mentioned, dissipating heat effectively is more challenging in larger vessels. If the reaction is exothermic, poor heat transfer can lead to an increase in side reactions or product degradation, ultimately lowering the yield.
-
Changes in Reagent Addition Rate: The rate of addition of a critical reagent can significantly impact selectivity and yield. Simply scaling up the addition rate linearly may not be appropriate. A slower, controlled addition in a larger reactor can help manage exotherms and minimize the formation of byproducts.[4]
-
Catalyst Deactivation: In catalytic reactions, impurities in starting materials or solvents, which may have been negligible at the lab scale, can have a more pronounced deactivating effect on the catalyst at a larger scale.[5]
Q3: I'm observing new, unexpected impurities in my pilot plant batch that I didn't see in the lab. Why is this happening?
The appearance of new impurities during scale-up is often a result of subtle changes in reaction conditions that become more significant at a larger scale:
-
Longer Reaction Times: Pilot plant operations, including heating, cooling, and transfers, often take longer than in the lab. This increased time at elevated temperatures can promote the formation of thermal degradation products or side reactions.
-
Different Materials of Construction: The materials of the reactor and associated equipment (e.g., stainless steel vs. glass) can sometimes have a catalytic effect on certain reactions, leading to the formation of unforeseen byproducts.
-
Variability in Raw Material Quality: The purity of raw materials from bulk suppliers may differ from the high-purity reagents used in the laboratory, introducing new impurities that can participate in side reactions.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting specific issues encountered during the scale-up of pyrrolidine synthesis.
Guide 1: Managing Exothermic Reactions and Heat Transfer
Problem: The reaction temperature is difficult to control in the pilot reactor, leading to runaway conditions and the formation of byproducts.
Root Cause Analysis: The primary issue is the reduced surface-area-to-volume ratio in larger reactors, which limits the efficiency of heat removal through the reactor jacket.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor temperature control.
Detailed Recommendations:
-
Quantify the Exotherm: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to accurately determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe and efficient cooling strategy.
-
Controlled Reagent Addition: Instead of adding all reagents at once (batch mode), switch to a semi-batch process where one of the key reactants is added slowly and controllably. This allows the cooling system to keep pace with the heat being generated.
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for the reaction. However, ensure the chosen solvent does not introduce new purification challenges.
-
Reactor Design: For highly exothermic reactions, consider using a reactor with a higher heat transfer coefficient, such as one with internal cooling coils or a loop reactor design.
Guide 2: Optimizing Mixing and Mass Transfer
Problem: Inconsistent product quality and incomplete conversion are observed in the pilot plant, suggesting poor mixing.
Root Cause Analysis: The mixing dynamics change significantly with scale. The impeller type, speed, and baffle configuration that were effective in the lab may not provide adequate mixing in a large, geometrically different reactor.
Troubleshooting Steps:
| Parameter | Lab Scale (1L Flask) | Pilot Scale (100L Reactor) | Troubleshooting Action |
| Mixing | Magnetic Stirrer | Mechanical Agitator (e.g., Rushton turbine, pitched blade) | Model the mixing in the pilot reactor using computational fluid dynamics (CFD) to identify and eliminate poorly mixed zones. |
| Impeller Speed | High RPM | Lower RPM, higher torque | Correlate mixing effectiveness with product purity and yield at different impeller speeds to find the optimal range. |
| Baffles | None | Typically 4 baffles | Ensure baffles are correctly sized and positioned to prevent vortex formation and promote top-to-bottom mixing. |
Guide 3: Addressing Purification Challenges at Scale
Problem: The purification method used in the lab (e.g., column chromatography) is not practical or cost-effective for the larger quantities produced in the pilot plant, and distillation is resulting in product loss or decomposition.
Root Cause Analysis: Purification methods must be scalable. While chromatography is excellent for small-scale purification, it becomes a bottleneck at the pilot scale due to solvent consumption and throughput limitations. Distillation, while scalable, can be problematic for thermally sensitive compounds.
Purification Strategy Workflow:
Sources
Technical Support Center: Optimizing Catalyst Selection for Asymmetric Hydrogenation
Welcome to the Asymmetric Hydrogenation Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and synthetic chemists with field-proven, mechanistic insights into chiral catalysis. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causalities that dictate enantiomeric excess (ee), chemoselectivity, and catalyst turnover.
Diagnostic Catalyst Selection
Selecting the correct transition metal is not a matter of trial and error; it is dictated by the electronic and steric nature of your substrate's coordinating groups.
-
Ruthenium (Ru): Operates primarily via an outer-sphere mechanism (e.g., Noyori metal-ligand bifunctional catalysts). The presence of a basic NH group on the ligand directs the transfer of hydrogen to polar bonds (C=O, C=N) without requiring the substrate to directly bind to the metal center [1].
-
Rhodium (Rh): Operates via the Halpern mechanism (inner-sphere) . It is ideal for functionalized olefins (e.g., enamides). The substrate's functional group coordinates to the Rh center, creating two diastereomeric catalyst-substrate adducts. Counterintuitively, the minor (less stable) adduct reacts exponentially faster with H₂, dictating the stereochemical outcome [1].
-
Iridium (Ir): The metal of choice for unfunctionalized olefins and sterically hindered imines. Ir catalysts (e.g., Ir-SpiroPAP) do not rely on substrate coordinating groups, instead using bulky chiral environments to force facial selectivity [1].
Decision matrix for transition metal selection based on substrate functionality.
Quantitative Baselines for Catalyst Selection
Use the following table to benchmark your initial screening parameters against industry standards.
| Substrate Class | Preferred Metal | Typical Ligand Architecture | Benchmark ee (%) | Typical Catalyst Loading (S/C) |
| Aromatic Ketones | Ruthenium (Ru) | BINAP / DPEN | > 98% | 10,000 - 100,000 |
| Functionalized Alkenes | Rhodium (Rh) | DuPhos / MonoPhos | > 99% | 1,000 - 5,000 |
| Unfunctionalized Alkenes | Iridium (Ir) | SpiroPAP / PHOX | 95 - 99% | 1,000 - 4,000 |
| Oximes | Iridium (Ir) | Cp*Ir(C,N) | 96 - 98% | 1,000 - 4,000 |
Frequently Asked Questions (FAQs)
Q1: Why is my enantiomeric excess (ee) suddenly dropping during scale-up? A: Low ee is rarely a random event; it is a thermodynamic or kinetic failure. The most common culprits are:
-
Solvent Interference: Coordinating solvents (e.g., THF, MeOH) can alter the transition state energies by competing with the substrate for the metal center [2].
-
Catalyst Aggregation: High substrate concentrations during scale-up can force the formation of off-cycle, achiral catalytic species [2].
-
Pressure Dependence: In Rh-catalyzed reactions driven by the Halpern mechanism, increasing H₂ pressure can actually decrease ee. High pressure accelerates the reaction of the major (but less enantioselective) catalyst-substrate adduct before it has time to equilibrate into the highly enantioselective minor adduct [4].
Q2: How do I prevent over-reduction when hydrogenating sensitive substrates like oximes? A: Oximes notoriously over-reduce to amines, destroying chemoselectivity. To solve this, utilize an Iridium-based catalyst (like a cyclometalated Cp*Ir complex) in an acidic environment (e.g., using methanesulfonic acid). The acid protonates the oxime nitrogen, activating the C=N bond for rapid hydrogenation before any N-O bond cleavage can occur. This yields chiral hydroxylamines with near-perfect chemoselectivity [3].
Q3: My bidentate phosphine ligand library is too difficult to synthesize for rapid screening. What is the alternative? A: Switch to "Instant Ligand Libraries" utilizing monodentate phosphoramidites (e.g., MonoPhos). Unlike rigid bisphosphines that require lengthy synthetic sequences, MonoPhos ligands can be synthesized in two steps from BINOL. When mixed in situ with metal precursors, they form highly active combinatorial catalysts, allowing you to screen hundreds of variations in a fraction of the time [5].
Troubleshooting Workflows
Stepwise diagnostic workflow for troubleshooting low enantiomeric excess.
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning the success of one step inherently proves the success of the previous step. Below are standard operating procedures designed with built-in causality checks.
Protocol A: High-Throughput Ligand Screening (HTS) using Instant Libraries
Objective: Rapidly identify optimal monodentate ligand combinations for Rh-catalyzed hydrogenation.
-
Preparation: In a glovebox (<1 ppm O₂/H₂O), prepare a stock solution of the metal precursor (e.g., [Rh(cod)2]BF4) in anhydrous, degassed dichloromethane (DCM).
-
Validation Check: The solution must be a clear, pale orange/red. Cloudiness or precipitation indicates moisture contamination and immediate failure of the precursor.
-
-
Ligand Chelation: Dispense the metal precursor into a 96-well plate containing a library of chiral MonoPhos ligands. Stir for 30 minutes at room temperature.
-
Validation Check: A distinct color shift (e.g., from red to a vibrant yellow/orange) confirms successful ligand coordination and the formation of the active pre-catalyst complex.
-
-
Substrate Addition: Add the prochiral substrate and a magnetic micro-stir bar to each well.
-
Pressurization: Transfer the plate to a high-pressure parallel reactor. Purge the system with N₂ (3x), followed by H₂ (3x). Pressurize to the target H₂ pressure (e.g., 10 bar).
-
Reaction & Quench: Run the reaction for 12 hours. Vent the reactor carefully. Quench the reactions immediately with a drop of air-saturated solvent (e.g., unpurified EtOAc).
-
Validation Check: Air exposure oxidizes the metal center, irreversibly deactivating the catalyst. This prevents background racemic reduction from occurring during HPLC sample preparation, ensuring your ee readings are accurate to the reactor conditions.
-
-
Analysis: Analyze via chiral HPLC or SFC to determine conversion and ee.
Protocol B: Schlenk-Line Catalyst Pre-activation for Rh-Catalysis
Objective: Ensure complete activation of a Rh-bisphosphine catalyst prior to substrate introduction to prevent induction periods and off-cycle degradation.
-
Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Causality: A completely moisture-free environment prevents the irreversible formation of inactive, oxygen-bridged Rh-dimers.
-
-
Loading: Add the Rh precursor and chiral ligand (e.g., DuPhos) against a positive flow of Argon.
-
Solvation: Inject anhydrous, degassed solvent (e.g., MeOH). Stir for 15 minutes.
-
Validation Check: The mixture will transition from a heterogeneous suspension to a homogeneous, deeply colored solution, confirming the successful chelation of the ligand to the metal center.
-
-
Pre-activation: Introduce H₂ gas via a balloon or line for 5 minutes before adding the substrate.
-
Validation Check: A subtle lightening of the solution's color indicates the successful oxidative addition of H₂ to the Rh(I) center, yielding the highly active Rh(III)-dihydride species ready for immediate substrate insertion.
-
References
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Asian Journal of Chemistry. URL: [Link]
-
Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes. InCatT - Innovative Catalyst Technologies. URL: [Link]
-
High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Publications. URL:[Link]
-
High throughput screening for asymmetric hydrogenation. Manufacturing Chemist. URL: [Link]
Validation & Comparative
Piperidine vs. Pyrrolidine: A Strategic Guide to Scaffold Selection in Medicinal Chemistry
As a Senior Application Scientist, one of the most frequent structural dilemmas I encounter in lead optimization is the choice between a piperidine and a pyrrolidine scaffold. Both are "privileged" saturated nitrogen heterocycles, ubiquitous in FDA-approved drugs due to their ability to provide a basic nitrogen for target engagement (often via salt bridges with aspartate or glutamate residues) while projecting substituents into three-dimensional space[1][2].
However, the difference of a single methylene unit between the six-membered piperidine and the five-membered pyrrolidine dictates profound shifts in physicochemical properties, conformational dynamics, and toxicity profiles[1][3]. This guide provides an objective, data-driven comparative analysis to help drug development professionals navigate scaffold hopping between these two rings.
Physicochemical Profiling: The Causality of Ring Size
The decision to utilize a piperidine versus a pyrrolidine is rarely arbitrary; it is governed by the thermodynamic and pharmacokinetic requirements of the target product profile.
-
Basicity (pKa): Both are strong secondary amines. Pyrrolidine is marginally more basic (~11.27) than piperidine (~11.22) due to the greater conformational stabilization of its protonated form[1]. In physiological environments (pH 7.4), both exist predominantly in the ionized state.
-
Lipophilicity (LogP): Piperidine is inherently more lipophilic (LogP 0.84) than pyrrolidine (LogP 0.46)[3]. This +0.38 LogP difference is critical. Higher lipophilicity drives greater membrane permeability but exponentially increases the risk of non-specific hydrophobic interactions and off-target toxicity.
-
Conformational Dynamics: Piperidine strongly prefers a rigid chair conformation. If this geometry perfectly matches the target's binding pocket, piperidine minimizes the entropic penalty of binding[3]. Pyrrolidine, conversely, exhibits "pseudorotation" (rapidly interconverting between envelope and half-chair conformations). This flexibility allows pyrrolidine to adapt to diverse pharmacophores via induced fit, albeit at a higher entropic cost[2].
Table 1: Quantitative Physicochemical Comparison
| Property | Piperidine (6-membered) | Pyrrolidine (5-membered) | Impact on Drug Design |
| pKa (Conjugate Acid) | ~11.22 | ~11.27 | Largely interchangeable for salt-bridge formation; both are >99% ionized at pH 7.4. |
| LogP (Octanol/Water) | 0.84 | 0.46 | Piperidine's higher LogP increases permeability but elevates clearance and off-target risks. |
| Conformational State | Rigid Chair | Flexible Envelope / Twist | Piperidine lowers entropic penalty; Pyrrolidine enables conformational adaptability. |
| hERG Liability Risk | High | Moderate | Driven by the combination of high basicity and lipophilicity in piperidines. |
The hERG Liability and Scaffold Hopping
A classic challenge in medicinal chemistry is the human ether-à-go-go-related gene (hERG) potassium channel liability. Basic amines with high lipophilicity are the quintessential pharmacophore for hERG inhibition, which can lead to fatal QT prolongation[4]. Piperidine-containing leads frequently flag for hERG toxicity.
Scaffold hopping from piperidine to pyrrolidine is a primary mitigation strategy. By reducing the ring size, you decrease the LogP and alter the spatial vector of the basic nitrogen, often rescuing the hERG profile while maintaining the primary target potency[4][5].
Caption: Workflow for iterative scaffold hopping from piperidine to pyrrolidine to mitigate liabilities.
Self-Validating Experimental Protocols
To objectively compare piperidine and pyrrolidine analogs, researchers must rely on robust, self-validating assays. Below are the standard protocols used to evaluate the two primary differentiators: hERG liability and metabolic stability.
Protocol A: Automated Patch-Clamp Assay for hERG Inhibition
Purpose: To quantify cardiotoxicity differences between piperidine and pyrrolidine analogs. Self-Validation Mechanism: The inclusion of E-4031 (a known hERG inhibitor) ensures the cells are responsive. The assay is only valid if the E-4031 IC50 falls within the historical 10–30 nM range.
-
Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.
-
Electrophysiology Setup (The Causality): Cells are held at a resting potential of -80 mV. Apply a depolarizing pulse to +40 mV for 2 seconds, followed by a repolarizing step to -50 mV.
-
Why this specific protocol? Basic, lipophilic amines (like piperidines) bind predominantly to the inactivated state of the hERG channel's inner cavity. The +40 mV depolarization forces the channels to open and rapidly inactivate, exposing the binding site. The -50 mV step evokes the tail current used for quantification.
-
-
Compound Application: Perfuse the piperidine and pyrrolidine analogs at 5 ascending concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Allow 3 minutes per concentration to reach steady-state block.
-
Data Analysis: Measure the peak tail current amplitude. Plot fractional block vs. concentration to calculate the IC50.
Protocol B: In Vitro Liver Microsomal Stability Assay
Purpose: Both rings are susceptible to Cytochrome P450-mediated α -oxidation (forming lactams or ring-opened metabolites)[1][3]. This assay compares their intrinsic clearance ( CLint ).
-
Incubation: Mix 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity. Causality: NADPH is the obligate electron donor for CYP-mediated oxidation; without it, metabolic turnover cannot occur, serving as a negative control.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates the microsomal proteins, instantly halting the enzymatic reaction and stabilizing the analyte.
-
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS. Calculate CLint based on the elimination rate constant ( k ) of the parent compound[5].
Case Study: Optimizing Basic Amines in Drug Design
A compelling example of this comparative dynamic is found in the optimization of DNA-PK inhibitors[4]. Researchers initially developed a basic piperidine analog that demonstrated excellent target potency and metabolic stability. However, the combination of the piperidine's basicity and lipophilicity introduced severe hERG activity.
To circumvent this, the team executed a scaffold hop to a pyrrolidine ring. While an unsubstituted pyrrolidine maintained potency, introducing a fluorine atom onto the pyrrolidine ring provided the ultimate breakthrough.
-
The Mechanistic Result: The electron-withdrawing fluorine inductively lowered the pKa of the pyrrolidine nitrogen. This reduction in basicity, combined with the inherently lower LogP of the 5-membered ring, significantly diminished hERG binding affinity (IC50 = 75 µM) while improving membrane permeability and maintaining DNA-PKcs potency[4].
Caption: Mechanistic SAR logic tree for optimizing basic amine scaffolds to reduce hERG toxicity.
Conclusion
The selection between a piperidine and a pyrrolidine scaffold is a nuanced exercise in balancing target affinity with ADME/Tox properties. Piperidine offers a rigid, lipophilic framework ideal for locking into specific conformations to maximize binding affinity. Pyrrolidine provides a more flexible, hydrophilic alternative that is highly effective for mitigating lipophilicity-driven liabilities like hERG toxicity. By leveraging objective physicochemical data and rigorous in vitro profiling, drug discovery teams can rationally select the optimal scaffold for their clinical candidates.
References
-
MDPI. "Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing." Molecules.[Link]
-
ACS Medicinal Chemistry Letters. "Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK." ACS Publications.[Link]
-
National Institutes of Health (NIH) / Springer. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry.[Link]
Sources
Comparative Guide: HPLC Purity Validation of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
The Analytical Challenge: Polarity and Optical Invisibility
(2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a highly polar, low-molecular-weight chiral amino alcohol frequently utilized as a critical building block in pharmaceutical synthesis. Validating the purity of this compound presents a significant analytical challenge for standard High-Performance Liquid Chromatography (HPLC) systems.
The causality behind this challenge is twofold:
-
Hydrophilicity: The presence of a pyrrolidine ring and two hydroxyl groups renders the molecule extremely polar. On standard Reversed-Phase (RP) C18 columns, the compound fails to partition into the hydrophobic stationary phase, eluting almost immediately in the void volume.
-
Lack of a Chromophore: The molecule lacks conjugated pi-electron systems or aromatic rings, making it virtually "invisible" to standard UV/Vis detectors above 210 nm[1]. Attempting to monitor purity at low UV wavelengths results in severe baseline drift and interference from mobile phase solvents.
To overcome these limitations, analytical scientists must pivot from standard RP-UV methods to specialized techniques. This guide objectively compares the two most robust alternatives: Direct Analysis via HILIC-CAD and Indirect Analysis via Pre-Column Derivatization RP-UV .
Structural Workflow Comparison
Analytical workflows for pyrrolidin-3-ol purity validation.
Objective Performance Comparison
The following table summarizes the quantitative and qualitative performance metrics of the viable analytical strategies compared to the baseline failure of standard RP-UV.
| Performance Metric | Method A: HILIC-CAD (Recommended) | Method B: Derivatization RP-UV | Standard RP-UV (Baseline) |
| Retention Mechanism | Partitioning into a stagnant water layer[2] | Hydrophobic interaction (C18) | Minimal (Elutes in void volume) |
| Detection Principle | Mass-based aerosol charging[3] | UV Absorbance (Chromophore)[4] | UV Absorbance (Native) |
| Sample Prep Time | < 5 minutes (Direct dilution) | 30-60 minutes (Reaction + Quench) | < 5 minutes (Direct dilution) |
| Sensitivity (LOD) | Low nanogram range (~10-50 ng) | Mid nanogram range | Poor / Undetectable |
| Linearity | Non-linear (requires power transformation) | Highly linear (R² > 0.999) | N/A |
| Impurity Profiling | Excellent (Universal for non-volatiles) | Poor (Only detects derivatized impurities) | Poor |
Method A: Direct Analysis via HILIC-CAD (Modern Standard)
The Scientific Rationale
Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The polar pyrrolidin-3-ol partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention[2].
Because the molecule lacks a chromophore, we couple HILIC with a Charged Aerosol Detector (CAD). CAD is a near-universal, mass-based detector. It nebulizes the eluent, evaporates the volatile mobile phase, and transfers a positive charge to the remaining non-volatile analyte particles using ionized nitrogen[3]. The measured charge is directly proportional to the mass of the analyte, allowing for the detection of the target molecule and any non-volatile impurities, regardless of their chemical structure[5].
Self-Validating Protocol: HILIC-CAD with Inverse Gradient
To ensure this protocol acts as a self-validating system for impurity quantitation, we must account for the CAD's sensitivity to mobile phase composition. During a gradient run, the changing organic/aqueous ratio alters nebulization efficiency, skewing the response factor[5]. We solve this by implementing an inverse gradient via a secondary pump post-column, ensuring the detector continuously receives a constant isocratic solvent mixture.
Step-by-Step Methodology:
-
Column Selection: TSKgel Amide-80 or Sequant ZIC-pHILIC (150 mm × 4.6 mm, 3-5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 100% Acetonitrile (ACN).
-
-
Analytical Gradient (Pump 1): Start at 90% B, ramping down to 60% B over 15 minutes to elute polar impurities.
-
Inverse Gradient (Pump 2): Plumbed post-column via a zero-dead-volume T-piece. Pump 2 delivers the exact mathematical inverse of Pump 1 (starting at 10% B, ramping to 40% B). This ensures the CAD always "sees" a constant 50/50 A/B mixture, validating that all peak areas are directly comparable by mass[3],[5].
-
Sample Preparation: Dissolve (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol in 80% ACN to a concentration of 1.0 mg/mL. Causality: High organic diluent prevents peak distortion and solvent mismatch on the HILIC column.
-
Data Processing: Apply the CAD's internal power transformation algorithm (PFV) to linearize the inherently sigmoidal response curve for accurate purity integration.
Method B: Indirect Analysis via Pre-Column Derivatization (Traditional)
The Scientific Rationale
If CAD instrumentation is unavailable, the analyte must be chemically modified to introduce a chromophore, enabling standard UV detection. For secondary amines like pyrrolidines, derivatization with reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 4-nitrobenzoyl chloride is highly effective[6],[4]. The bulky, hydrophobic aromatic ring of the reagent not only provides strong UV absorbance (e.g., at 254 nm) but also increases the molecule's hydrophobicity, allowing for standard C18 reversed-phase retention.
Self-Validating Protocol: Derivatization with Internal Standard
The primary risk of derivatization is incomplete reaction kinetics or reagent degradation, which can falsely report low purity or create artifact peaks. To make this a self-validating system, an Internal Standard (IS) —a structurally similar amino alcohol (e.g., 3-pyrrolidinol)—must be spiked into the sample prior to the reaction. If the IS peak area deviates from the expected calibration, the analyst immediately knows the derivatization efficiency was compromised.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM solution of 4-nitrobenzoyl chloride in anhydrous acetonitrile. Prepare a borate buffer (0.1 M, pH 9.0) to act as a proton scavenger.
-
Sample & IS Spiking: Dissolve the pyrrolidin-3-ol sample (1.0 mg/mL) in water. Add a known concentration of the Internal Standard (3-pyrrolidinol).
-
Derivatization Reaction: Mix 100 µL of the sample/IS solution with 100 µL of borate buffer and 200 µL of the derivatizing reagent[1]. Vortex and incubate at 40°C for 30 minutes.
-
Quenching: Add 50 µL of a primary amine (e.g., glycine) to quench excess 4-nitrobenzoyl chloride, preventing it from interfering with the chromatogram.
-
Chromatographic Separation:
-
Column: Standard C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 60:40 Acetonitrile:Water containing 0.1% TFA.
-
Detection: UV at 254 nm[6].
-
-
Validation Check: Calculate the ratio of the derivatized target peak to the derivatized IS peak. Quantify purity only if the IS recovery meets the >98% acceptance criteria.
Conclusion & Recommendation
For the purity validation of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol, HILIC-CAD is the superior analytical strategy. It provides a direct, unbiased mass-balance view of the sample, capturing both the active compound and any non-UV-absorbing impurities without the kinetic risks and labor associated with chemical derivatization. Pre-column derivatization remains a viable, highly linear alternative for laboratories restricted to traditional UV/Vis detectors, provided rigorous internal standardization is applied.
References
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
- Derivatizing Reagents for Detection of Organic Compounds By HPLC Journalajacr
- CAD vs ELSD: Which HPLC Detector Is Your Better Option? Thermo Fisher Scientific
- Charged Aerosol Detection in Pharmaceutical Analysis: An Overview LCGC Intern
- Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection lcms.cz
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Stereochemical Nuances in Bioactivity: A Comparative Analysis of (2S,3S) and (2R,3R)-2-(hydroxymethyl)pyrrolidin-3-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug discovery, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the potential biological activities of the (2S,3S) and (2R,3R) isomers of 2-(hydroxymethyl)pyrrolidin-3-ol, a pyrrolidine scaffold of significant interest. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds to provide a robust predictive analysis based on established principles of stereoselectivity.
The pyrrolidine ring is a core structure in numerous natural alkaloids and pharmaceutical drugs, valued for its conformational flexibility and diverse pharmacological potential.[1][2] Its derivatives have shown a wide array of biological activities, including anticancer, antidiabetic, antimicrobial, and neurological effects.[3][4] The precise orientation of substituents on the pyrrolidine ring dictates its interaction with chiral biological targets like enzymes and receptors, leading to variations in efficacy and safety between stereoisomers.[5][6]
The Critical Role of Stereochemistry in Pyrrolidine Derivatives
The importance of stereoisomerism in the biological activity of pyrrolidine derivatives is well-established. For instance, the (R)-enantiomer of HA-966, a 1-hydroxy-3-aminopyrrolidone-2, is a potent antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, while the (S)-enantiomer is significantly less active.[7] This demonstrates a clear stereoselectivity at the receptor level. Similarly, in a series of soft anticholinergics based on glycopyrrolate, the (2R) isomers were found to be substantially more active than their (2S) counterparts.[8]
This stereochemical dependence is particularly pronounced in the interaction of hydroxylated pyrrolidines with glycosidase enzymes. These enzymes play crucial roles in various biological processes, and their inhibition is a therapeutic strategy for diseases like diabetes and viral infections. The specific arrangement of hydroxyl groups on the pyrrolidine ring mimics the structure of natural sugar substrates, allowing these "iminosugars" or "azasugars" to bind to the enzyme's active site.[9]
Comparative Biological Activity Profile: (2S,3S) vs (2R,3R) Isomers
Based on the principles of stereoselectivity observed in related compounds, we can infer the likely differences in the biological activities of (2S,3S)- and (2R,3R)-2-(hydroxymethyl)pyrrolidin-3-ol. The primary area where a significant divergence in activity is expected is in their function as glycosidase inhibitors.
Glycosidase Inhibition
The inhibitory activity and selectivity of polyhydroxypyrrolidines against various glycosidases are highly dependent on their stereochemistry. For example, studies on 2-(aminomethyl)pyrrolidine-3,4-diol derivatives have shown that good inhibitors of α-mannosidases typically possess a (2R,3R,4S) configuration.[10] While this is a different substitution pattern, it highlights the enzyme's specific recognition of a particular spatial arrangement of substituents.
It is plausible that the (2S,3S) and (2R,3R) isomers of 2-(hydroxymethyl)pyrrolidin-3-ol will exhibit different inhibitory profiles against a panel of glycosidases. One isomer may be a potent and selective inhibitor of a particular glycosidase, while the other may be inactive or inhibit a different enzyme. This selectivity is crucial for therapeutic applications, as non-selective inhibition can lead to off-target effects.
Table 1: Predicted Glycosidase Inhibition Profile
| Isomer | Predicted Target Glycosidase(s) | Predicted Potency | Rationale |
| (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol | May show inhibitory activity against specific α- or β-glycosidases. | Varies | The stereochemistry will determine the fit within the enzyme active site. Analogy with other pyrrolidine-based inhibitors suggests that specific hydroxyl group orientations are required for potent inhibition of enzymes like α-L-fucosidases or β-galactosidases.[11] |
| (2R,3R)-2-(hydroxymethyl)pyrrolidin-3-ol | Likely to exhibit a different inhibitory profile compared to the (2S,3S) isomer. | Varies | The mirror-image arrangement of substituents will lead to different interactions with the chiral active sites of glycosidase enzymes. For instance, the configuration at C2 and C3 will influence the mimicry of different sugar substrates. |
Other Potential Biological Activities
Beyond glycosidase inhibition, pyrrolidine derivatives have been investigated for a range of other biological activities. The stereochemistry of these molecules can also influence their interaction with other biological targets.
-
Antimicrobial and Anticancer Activity: Various pyrrolidine derivatives have demonstrated antimicrobial and anticancer properties.[12][13] The efficacy of these compounds is often linked to their specific three-dimensional structure, which governs their ability to interact with microbial or cancer cell targets.
-
Neurological Activity: As seen with the NMDA receptor antagonist HA-966, the stereochemistry of pyrrolidines is critical for their activity in the central nervous system.[7] It is possible that the (2S,3S) and (2R,3R) isomers of 2-(hydroxymethyl)pyrrolidin-3-ol could have differential effects on neurotransmitter receptors or other neurological targets.
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between the (2S,3S) and (2R,3R) isomers, a series of well-defined experiments are necessary.
Glycosidase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) and selectivity of each isomer against a panel of commercially available glycosidases.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of various glycosidases (e.g., α-glucosidase, β-glucosidase, α-mannosidase, α-fucosidase) and their corresponding p-nitrophenyl-glycoside substrates in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the (2S,3S) and (2R,3R) isomers.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to wells containing either buffer (control) or different concentrations of the test isomers.
-
Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the release of p-nitrophenol spectrophotometrically at 405 nm over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for Glycosidase Inhibition Assay.
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effects of each isomer on various cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of the (2S,3S) and (2R,3R) isomers for 48-72 hours.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to determine the percentage of viable cells.
-
Data Analysis: Plot cell viability against inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for In Vitro Cytotoxicity Assay.
Conclusion
The stereochemical configuration of 2-(hydroxymethyl)pyrrolidin-3-ol is predicted to be a decisive factor in its biological activity. Based on extensive evidence from structurally related pyrrolidine derivatives, the (2S,3S) and (2R,3R) isomers are expected to exhibit distinct profiles, particularly as glycosidase inhibitors. This stereochemical differentiation is fundamental to the principles of drug design and underscores the necessity of synthesizing and evaluating enantiomerically pure compounds in the drug discovery process. The experimental workflows outlined in this guide provide a clear path for the empirical validation of these predictions and for the potential identification of a stereoisomer with a desirable therapeutic profile. Further research into these specific isomers is warranted to fully elucidate their pharmacological potential.
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Carmona, A. T., Popowycz, F., Gerber-Lemaire, S., Rodríguez-García, E., Schütz, C., Vogel, P., & Robina, I. (2003). Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives. Bioorganic & Medicinal Chemistry, 11(23), 4895–4911. [Link]
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Fleet, G. W., & Smith, P. W. (1985). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives. Tetrahedron Letters, 26(12), 1469-1472. [Link]
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Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. [Link]
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Asano, N. (2003). Glycosidase inhibitors: updates and perspectives on practical use. Glycobiology, 13(10), 93R-104R. [Link]
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Carmona, A. T., et al. (2001). Derivatives of (2R,3R,4S)-2-Aminomethylpyrrolidine-3,4-diol are selective α-Mannosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(15), 2041-2044. [Link]
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Popowycz, F., Gerber-Lemaire, S., Carmona, A. T., Robina, I., & Vogel, P. (2010). Novel 2-[(benzylamino)methyl]pyrrolidine-3,4-diol derivatives as alpha-mannosidase inhibitors and with antitumor activities against hematological and solid malignancies. Bioorganic & Medicinal Chemistry, 18(9), 3320-34. [Link]
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Carmona, A. T., et al. (2004). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective α-l-fucosidase inhibitors. Helvetica Chimica Acta, 87(6), 1547-1557. [Link]
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Sharma, K., & Kumar, R. (2024). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research. [Link]
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Xu, Y., et al. (2018). Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. Organic & Biomolecular Chemistry, 16(43), 8349-8360. [Link]
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Singh, L., et al. (1990). Stereoselectivity for the (R)-enantiomer of HA-966 (1-hydroxy-3-aminopyrrolidone-2) at the glycine site of the N-methyl-D-aspartate receptor complex. European Journal of Pharmacology: Molecular Pharmacology Section, 188(4-5), 283-290. [Link]
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Kamal, A., & Rao, M. V. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 14(17), 2549-2555. [Link]
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Bakavayev, Y., & Tius, M. A. (2018). Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-One Adopt Very Different Crystal Structures. Crystal Growth & Design, 18(12), 7431-7436. [Link]
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Yin, J., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-57. [Link]
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A Senior Application Scientist's Guide to Absolute Configuration Determination of Chiral Pyrrolidines: X-ray Crystallography in Focus
In the landscape of pharmaceutical development and stereoselective synthesis, the unambiguous assignment of the absolute configuration of chiral molecules is a non-negotiable cornerstone. For chiral pyrrolidines, a privileged scaffold in numerous biologically active compounds, this determination is paramount. While various analytical techniques can probe stereochemistry, single-crystal X-ray diffraction (SCXRD) remains the gold standard, providing a definitive, three-dimensional atomic map.[1]
This guide offers an in-depth, comparative analysis of X-ray crystallography for the absolute configuration determination of chiral pyrrolidines. We will explore the underlying principles, detail a field-proven experimental workflow, and objectively compare its performance against prominent spectroscopic alternatives, supported by experimental insights.
The Challenge of Chirality and the Power of X-ray Crystallography
Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit identical physical properties in an achiral environment, making their differentiation challenging.[2] However, their interactions with other chiral entities, such as biological receptors, can be profoundly different. It is this stereospecificity that necessitates the precise determination of absolute configuration.
X-ray crystallography provides this certainty by directly visualizing the spatial arrangement of atoms within a crystalline lattice.[3] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in an ordered crystal. By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed, revealing its precise atomic connectivity and stereochemistry.
The Core Principle: Anomalous Dispersion
The ability of X-ray crystallography to distinguish between enantiomers hinges on a phenomenon known as anomalous dispersion or resonant scattering.[4][5] When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor for that atom acquires both a real and an imaginary component.[6] This phase shift in the scattered X-rays breaks Friedel's Law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of a crystal are equal.
The resulting intensity differences between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.[4] By carefully measuring and analyzing these differences, the correct enantiomer can be unequivocally identified.
The Experimental Workflow: From Solution to Structure
The journey from a chiral pyrrolidine sample to its determined absolute configuration via X-ray crystallography involves a meticulous, multi-step process.
Figure 1: A streamlined workflow for absolute configuration determination using X-ray crystallography.
Step 1: The Art and Science of Crystallization
The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[7][8] For chiral pyrrolidines, which can range from oils to amorphous solids, this step requires careful optimization.
Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Choose a solvent or a solvent system in which the pyrrolidine derivative has moderate solubility. The ideal scenario is a solvent in which the compound is more soluble when hot and less soluble when cold.[9]
-
Sample Preparation: Dissolve the purified chiral pyrrolidine in a minimal amount of the chosen solvent in a clean vial. Heating the solution gently can aid in dissolution.
-
Controlled Evaporation: Cover the vial with a cap that has a small pinhole or is slightly loose. This allows for the slow evaporation of the solvent.[10]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over time, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.
Step 2: Data Collection and the Significance of the Flack Parameter
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection. The choice of X-ray wavelength is crucial; for organic molecules containing primarily light atoms (C, H, N, O), copper radiation is often preferred as it enhances the anomalous scattering effect compared to molybdenum radiation.[6][11]
During the data refinement process, a critical parameter known as the Flack parameter (x) is calculated.[12] This parameter, typically ranging from 0 to 1, quantifies the relative contributions of the two possible enantiomers to the observed diffraction pattern.[13]
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the refined model represents the correct absolute configuration.[14]
-
A Flack parameter close to 1 suggests that the inverted structure is the correct one.[14]
-
A value near 0.5 may indicate a racemic crystal or twinning.[12]
The Hooft parameter , derived from an analysis of Bijvoet pairs, offers an alternative and often more precise method for determining the absolute structure, especially in cases with weak anomalous scattering.[14][15]
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives
While X-ray crystallography is the definitive method, its requirement for a single crystal is a significant limitation.[16] Several spectroscopic techniques offer viable alternatives, particularly when crystallization is challenging.
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion.[2][4] | Unambiguous and direct determination of absolute configuration.[1] | Requires high-quality single crystals, which can be difficult to obtain.[7][8] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[16][17] | Does not require crystallization; applicable to solutions and even neat liquids.[18][19] Provides information on solution-state conformation.[19] | Requires comparison with computationally predicted spectra, which can be time-consuming.[16][17] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[20] | Highly sensitive for molecules with chromophores.[21] | Requires a chromophore near the chiral center.[21] Also relies on comparison with calculated spectra.[20][22] |
| NMR Spectroscopy (Mosher's Method) | Derivatization of the chiral analyte with a chiral agent (e.g., MTPA) to form diastereomers with distinct NMR signals.[23][24][25] | Does not require crystallization.[24] Provides information about the local environment of the chiral center.[26] | Requires chemical derivatization, which may not be straightforward.[16] Interpretation can be complex for flexible molecules.[23] |
Field-Proven Insights and Causality in Experimental Choices
-
Why Copper Radiation for Pyrrolidines? For organic molecules like pyrrolidines, which often lack heavy atoms, the anomalous scattering signal is weak. Copper Kα radiation (wavelength ≈ 1.54 Å) is closer to the absorption edges of lighter atoms like oxygen and nitrogen compared to Molybdenum Kα radiation (wavelength ≈ 0.71 Å), thus maximizing the anomalous dispersion effect and leading to a more reliable determination of the Flack parameter.[6][11]
-
The Rationale for Co-crystallization: When a chiral pyrrolidine fails to crystallize on its own, co-crystallization with a known chiral molecule can be a powerful strategy. The known stereocenter acts as an internal reference, allowing for the determination of the relative configuration of the pyrrolidine. This relative configuration, in conjunction with the known absolute configuration of the co-former, reveals the absolute configuration of the pyrrolidine.[27]
-
Self-Validating Protocols: A robust crystallographic experiment is inherently self-validating. The refinement process yields several quality indicators, such as the R-factor and the goodness-of-fit, which provide a measure of how well the structural model agrees with the experimental data. A low R-factor and a goodness-of-fit close to 1, coupled with a well-defined Flack parameter, provide high confidence in the determined absolute configuration.
Conclusion
For the definitive assignment of the absolute configuration of chiral pyrrolidines, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct, three-dimensional visualization of the molecule offers a level of certainty that is essential in research, drug development, and regulatory affairs. While the necessity of obtaining a high-quality single crystal presents a significant hurdle, advancements in crystallization techniques continue to expand the applicability of this powerful method.
Spectroscopic techniques such as VCD, ECD, and NMR-based methods serve as powerful and often complementary alternatives, particularly when crystallization proves elusive.[3][18][21] A comprehensive understanding of the principles, advantages, and limitations of each technique, as presented in this guide, empowers researchers to select the most appropriate analytical strategy for their specific chiral pyrrolidine, ensuring the integrity and accuracy of their stereochemical assignments.
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Platon. (n.d.). Bijvoet-Pair Analysis. Platon. [Link]
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ACS Publications. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. [Link]
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University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]
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Wikipedia. (2023). Flack parameter. Wikipedia. [Link]
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CCDC. (n.d.). Anomalous dispersion. CCDC. [Link]
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University of California, Los Angeles. (n.d.). anomalous.html. UCLA. [Link]
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MIT Department of Chemistry. (n.d.). Absolute Configuration. MIT Department of Chemistry. [Link]
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OlexSys. (n.d.). Glossary. OlexSys. [Link]
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Chemical Crystallography. (2020). absolute configuration. Chemical Crystallography. [Link]
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MDPI. (2020). Howard Flack and the Flack Parameter. MDPI. [Link]
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ResearchGate. (n.d.). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. [Link]
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Purechemistry. (2024). Determination of absolute configuration. Purechemistry. [Link]
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ACS Publications. (n.d.). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed Based on Cocrystal. ACS Publications. [Link]
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Wiley Online Library. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality. [Link]
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Wiley Online Library. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality. [Link]
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analysis of pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors
Defining the Scope
I've zeroed in on the core request: analyzing pyrrolidine derivatives as inhibitors, specifically for α -amylase and α -glucosidase. I'm visualizing the desired output—a comparison guide with experimental data for researchers, contrasting the performance of these derivatives with other inhibitors.
Refining the Structure
I'm now focusing on the essential elements for the guide. Autonomy is key: I'm designing a flexible structure. To establish E-E-A-T, I'll explain experimental rationale and provide in-text citations, as well as a reference list. Data will be summarized in tables, and methods will be presented step-by-step. I'll also integrate Graphviz diagrams, with DOT code and captions, within specific formatting constraints.
Gathering Research Data
I've located a helpful study on pyrrolidine derivatives, focusing on their inhibitory effects on α-amylase and α-glucosidase. This includes design, synthesis, structure-activity relationships (SAR), docking studies, and HSA binding. It seems like a promising foundation for the task ahead.
Analyzing Inhibitory Potency
I'm now diving into specific compound data. I see a range of IC50 values. One study highlights compound 3g with promising amylase and glucosidase inhibition, although less potent than acarbose. Another article reveals compound 3, and a future study notes the effects of compound 21, showing interesting activity relative to acarbose. I'm focusing on the SAR implications of these differences.
Justifying Scaffolds and Substitutions
I'm now articulating the mechanistic rationale for using the pyrrolidine scaffold. It's becoming clear how it mirrors the transition state of glycosidic bond cleavage, justifying specific substitutions. I'm focusing on why we're seeing chalcone and pyrazoline hybrids, as well as N-Boc proline amides in the literature.
Refining Diagrams: MOA
I'm working on the Mechanism of Action (MOA) diagram, as a tool to organize key steps. I've visualized the breakdown of dietary carbohydrates by α-amylase and α-glucosidase, leading to oligosaccharides and then glucose. I also included the final step of blood glucose rise. I've now added inhibitors as a key step in this process.
Visualizing Enzymatic Action
I'm now revising the MOA diagram with better color contrast for clarity. I'm focusing on making the relationships between carbohydrates, oligosaccharides, glucose, and enzymes visually distinct and easier to follow, using colors for visual emphasis. I've re-worked the diagram to optimize readability.
Constructing Color-Coded Key
I've specified the color scheme for the MOA diagram, setting the color codes for glucose, the bloodstream, the enzymes (amylase/glucosidase), and the pyrrolidine scaffold. The text color is also specified in this update, to maximize contrast against the specified background colors. I'm focusing on ensuring visual clarity for an expert audience.
I'm now building out an "Experimental Workflow" diagram, and have started specifying the workflow in a DOT file.
Developing Experimental Workflow
I've specified the workflow, starting with Reaction, Incubation, Stop, Absorbance, and ending with Data analysis, in the DOT file. I'm focusing on the steps for evaluating the inhibitory activity of compounds. I'm also now adding to this the introduction section, and am currently developing a section for comparative data to allow for comparisons to current standards.
Detailing Inhibition Protocols
I'm now detailing the protocols for both α-glucosidase and α-amylase assays. I'm focusing on key aspects like substrates (pNPG for glucosidase, starch for amylase), enzyme sources, buffers, and detection methods (405 nm for glucosidase, 540 nm for amylase). I'm also describing the rationale for pre-incubation to achieve inhibitor-enzyme equilibrium. Finally, I'm documenting the positive and negative controls.
Justifying Charge Interaction
I'm now focusing on the importance of the positive charge interaction of the oxocarbenium ion intermediate during glycosidic bond hydrolysis, and how this guides our design choices. I'm making sure citations are correctly formatted in text. E.g., "...as shown in recent studies [1]."
\n\nI've generated a References section with correct citation format: [1]. I'm also ensuring the correct URL, as specified, is correctly included in the reference, as demonstrated in the prompt. I've now completed this part of the task.
Reference: [1]
Expanding Literature Review
I've located two new articles to incorporate. One describes pyrrolidine-based chalcones as dual inhibitors, covering synthesis, docking, and ADMET profiles. The other focuses on pyrazoline derivatives and their α-glucosidase inhibitory activity, exploring microwave-assisted synthesis and in silico studies. I'm focusing on the structural diversity these bring to the discussion.
Reviewing Project Scope
I'm now revisiting the overall project goals, ensuring alignment with the prompt's requirements for comparison guides. I'm focusing on the necessity of objective performance comparisons, supporting experimental data, and the target audience.
Implementing Color-Coded Diagrams
I'm now revising the DOT diagrams to strictly adhere to the specified color palette and contrast rules. I'm assigning color codes for carbohydrates, enzymes, and the bloodstream to improve visual clarity and emphasize key relationships. I'm focusing on ensuring consistency across all diagrams.
Visualizing Compound Interactions
I'm now integrating compound interaction information into a new DOT diagram. This shows how pyrrolidine derivatives and acarbose interact to inhibit both α-amylase and α-glucosidase, visualizing their roles in blocking carbohydrate hydrolysis and absorption. I'm focusing on clearly illustrating the site-specific inhibitory effects.
Constructing Detailed Assay
I've crafted a detailed DOT diagram illustrating the step-by-step assay procedure. I've created nodes for system setup, pre-incubation, reaction initiation, incubation, termination with reagents (Na2CO3 or DNS), absorbance measurement, and finally, validation for the IC50 calculation. I'm focusing on providing precise conditions.
Refining Comparative Guide
I'm now drafting the "Mechanistic Rationale" section, focusing on why pyrrolidine mimics the oxocarbenium transition state. I'm exploring the positive charge on the basic nitrogen of the pyrrolidine ring and how this leads to high-affinity competitive inhibition. I'm aiming to provide expertise, and experience in the text.
Developing Comparative Tables
I'm now generating a comparative table. I'm focusing on evaluating recent pyrrolidine hybrids against acarbose. I've compiled IC50 data for specific compounds, including N-Boc proline amide 3g, Pyrrolidine-chalcone 3, and Pyrrolidine-pyrazoline 21, along with the respective enzyme targets and references. I'm also ensuring the table includes a standard comparison (Acarbose IC50).
Justifying Inhibitor Comparisons
I'm now integrating the discussion of GI side effects. I'm focusing on pyrrolidine derivatives' potential to maintain inhibitory potency while minimizing these effects, as an alternative to acarbose. I'm preparing an argument that will highlight the tunable nature of the pyrrolidine scaffold.
Clarifying Data Presentation
I'm now specifying IC50 units in the comparative table, ensuring all values are standardized. The table compares pyrrolidine hybrids like N-Boc proline amide 3g, chalcone 3, and pyrazoline 21 with acarbose, and also specifying units. I'm focusing on rigorous data presentation for the expert review.
Safety Operating Guide
(2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol proper disposal procedures
As a Senior Application Scientist, I have designed this comprehensive operational guide to address the handling, segregation, and disposal of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol and its derivatives.
This chiral building block is highly valued in drug development for the synthesis of iminosugars, nucleoside analogs, and targeted therapeutics. However, because it features a secondary pyrrolidine amine and multiple hydroxyl groups, its disposal requires strict adherence to chemical hygiene protocols to prevent hazardous cross-reactions and ensure regulatory compliance.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, laboratory personnel must understand the physicochemical properties that dictate the compound's waste classification.
| Property | Free Base Form | Hydrochloride (HCl) Salt Form |
| Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ • HCl |
| CAS Number | 105017-31-0 | 154278-84-9 / 126924-05-8[1] |
| Physical State | Viscous liquid to low-melting solid | Beige to white crystalline solid[1] |
| Aqueous pH | Basic (~9.0 - 10.5) | Mildly acidic (~4.0 - 5.0) |
| Waste Classification | Non-Halogenated Organic Waste | Halogenated Organic Waste |
| Primary Hazards | Skin/Eye Irritant, mild environmental toxicity | Skin/Eye Irritant, hygroscopic |
The Causality of Waste Segregation (Expertise & Insights)
Proper disposal is not merely about following rules; it is about understanding the underlying chemical reactivity.
The N-Nitrosamine Risk: (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol contains a secondary amine within its pyrrolidine ring. If this compound is inadvertently mixed with waste streams containing nitrites (e.g., sodium nitrite) under acidic conditions, it can undergo nitrosation to form N-nitrosopyrrolidine derivatives. N-nitrosamines are highly potent, highly regulated carcinogens. Rule: Never dispose of pyrrolidine derivatives in the same waste carboy as oxidizing agents or nitrite salts.
Halogenated vs. Non-Halogenated Routing: Incineration is the standard end-of-life treatment for organic laboratory waste. Non-halogenated waste is relatively inexpensive to incinerate because it combusts cleanly into CO₂ and H₂O[2]. However, if your laboratory utilizes the commercially available hydrochloride salt of this compound, the presence of the chloride ion fundamentally changes its disposal pathway. Combusting halogenated compounds in a non-halogenated incinerator can generate highly corrosive hydrogen chloride (HCl) gas and toxic dioxins. Therefore, the HCl salt must strictly be routed to the Halogenated Waste Stream [2].
Operational Disposal Protocols
The following self-validating protocols ensure that waste is processed safely, legally, and without risk of incompatible chemical reactions.
Protocol A: Liquid Waste Integration
Use this protocol when disposing of reaction mother liquors or aqueous/organic solutions containing the compound.
-
Determine the Halogen Content:
-
Action: Review your electronic lab notebook (ELN). Did you use the free base or the HCl salt? Are there other halogenated solvents (e.g., Dichloromethane) in the mixture?
-
Validation: If any halogens are present, the entire mixture defaults to the Halogenated stream.
-
-
Verify pH Compatibility:
-
Action: Spot-test the waste solution using pH paper.
-
Causality: Highly acidic or highly basic waste can over-pressurize sealed carboys due to exothermic neutralization with existing waste. If the pH is < 3 or > 10, neutralize it to pH 6-8 using dilute NaOH or HCl before adding it to the bulk carboy.
-
-
Containerization:
-
Action: Transfer the solution into a High-Density Polyethylene (HDPE) or glass waste carboy.
-
Causality: Amines can degrade certain low-quality plastics over time; HDPE provides excellent chemical resistance for extended satellite accumulation.
-
-
Documentation:
-
Action: Update the hazardous waste tag immediately. List "(2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol" explicitly. Do not use abbreviations.
-
Protocol B: Solid Waste & Contaminated Consumables
Use this protocol for expired bulk powders, contaminated weighing boats, and filter papers.
-
Segregation of Bulk Solids:
-
Action: Keep expired or degraded bulk powder in its original, tightly sealed vendor vial.
-
Action: Place the vial into a designated "Hazardous Solid Waste - Organic" secondary containment bin.
-
-
Consumable Decontamination:
-
Action: For spatulas and glassware, rinse with a compatible solvent (e.g., ethanol or water) into the appropriate liquid waste carboy before sending the glassware to the cleaning facility.
-
Action: Dispose of contaminated gloves and weighing papers in a solid hazardous waste bin lined with a heavy-duty poly bag. Do not throw them in standard municipal trash.
-
Spill Response & Decontamination Plan
In the event of an accidental release on the benchtop or floor, execute the following immediate actions:
-
Isolate and Assess: Evacuate non-essential personnel from the immediate area. Ensure there are no open flames, as concentrated organic solutions may be combustible.
-
Don PPE: Equip splash goggles, a lab coat, and nitrile gloves (double-gloving is recommended for concentrated solutions).
-
Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible sawdust.
-
Containment (Solid Spill): If the dry powder is spilled, lightly mist the powder with water to prevent aerosolization and inhalation of the active pharmaceutical intermediate, then sweep it up using a spark-proof brush and dustpan.
-
Collection: Transfer the absorbed material or wetted powder into a wide-mouth, sealable HDPE container. Label it as "Hazardous Spill Debris containing Pyrrolidine derivative."
-
Surface Decontamination: Wash the affected surface with a 5% mild acidic solution (e.g., dilute citric acid) to neutralize residual basic amines, followed by a thorough water rinse.
Waste Routing Decision Matrix
To prevent operational errors at the bench, laboratory personnel should follow this logical routing matrix when handling this compound.
Decision matrix for the segregation and disposal of (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol waste.
References
-
Pyrrolidine Material Safety Data Sheet (Toxicity & Nitrosamine Formation) SDFine Chemicals[Link]
-
Procedures for Laboratory Chemical Waste Disposal (Halogenated vs. Non-Halogenated) Raghu Engineering College EHS Guidelines[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
